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  • Product: O-(3-bromophenyl)hydroxylamine hydrochloride
  • CAS: 1387003-36-2

Core Science & Biosynthesis

Foundational

O-(3-bromophenyl)hydroxylamine hydrochloride CAS 1387003-36-2

An In-depth Technical Guide to O-(3-bromophenyl)hydroxylamine Hydrochloride Executive Summary O-(3-bromophenyl)hydroxylamine hydrochloride (CAS 1387003-36-2) is a specialized O-aryl hydroxylamine derivative that serves a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-(3-bromophenyl)hydroxylamine Hydrochloride

Executive Summary

O-(3-bromophenyl)hydroxylamine hydrochloride (CAS 1387003-36-2) is a specialized O-aryl hydroxylamine derivative that serves as a versatile and reactive building block in modern organic synthesis. Its unique electronic properties, imparted by the bromine substituent on the phenyl ring, make it a valuable reagent for the construction of complex nitrogen-containing molecules. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic strategy, explores its core reactivity, and presents detailed protocols for its application. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's potential in creating novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to facilitate its successful integration into research and development workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. O-(3-bromophenyl)hydroxylamine hydrochloride is a salt, which enhances its stability and shelf-life compared to the free base. The key identifiers and properties are summarized below.

Diagram 1: Chemical Structure of O-(3-bromophenyl)hydroxylamine hydrochloride

Molecular structure of the topic compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 1387003-36-2 [1]
Molecular Formula C₆H₇BrClNO [1]
Molecular Weight 224.48 g/mol [1]
IUPAC Name O-(3-bromophenyl)hydroxylamine;hydrochloride [1]
SMILES C1=CC(=CC(=C1)Br)ON.Cl [2]
InChI Key ZIODZTWAKZFOKV-UHFFFAOYSA-N [1]
Monoisotopic Mass 186.96329 Da (free base) [2]
Predicted XlogP 1.9 (free base) [2]
Appearance White to off-white crystalline solid (Expected) [3]

| Solubility | Soluble in water, polar organic solvents (Expected) |[4] |

The Chemistry of O-Aryl Hydroxylamines: A Mechanistic Overview

O-substituted hydroxylamines are a class of reagents whose utility stems from the nucleophilic character of the nitrogen atom, modulated by the electronic nature of the oxygen substituent. In the case of O-(3-bromophenyl)hydroxylamine, the aryl group withdraws electron density from the oxygen, which in turn influences the N-O bond strength and the nucleophilicity of the nitrogen. These compounds are increasingly recognized as powerful electrophilic aminating reagents for synthesizing nitrogen-rich compounds.[5]

The primary mode of reactivity involves the lone pair of electrons on the nitrogen atom acting as a nucleophile. This is particularly evident in its reaction with carbonyl compounds (aldehydes and ketones) to form oximes, a cornerstone reaction in organic chemistry.[6][7] The mechanism is analogous to imine formation, but the resulting oxime C=N-O linkage offers distinct chemical properties and stereochemical possibilities (E/Z isomers) compared to a standard C=N-C imine bond.[7][8]

Diagram 2: General Nucleophilic Reactivity

Reagent O-(3-Br-Ph)hydroxylamine (Nucleophile) Product N-Substituted Product (e.g., Oxime) Reagent->Product Nucleophilic Attack Electrophile Electrophile (e.g., Carbonyl Carbon) Electrophile->Product

Core reactivity of the hydroxylamine nitrogen.

Synthetic Strategies: A Representative Protocol

While multiple routes to O-aryl hydroxylamines exist, a highly effective and modular approach involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with an appropriate aryl halide.[9] This method offers a broad substrate scope and is amenable to the synthesis of O-aryl hydroxylamines that are otherwise difficult to prepare.[9] The subsequent hydrolysis of the resulting O-arylated hydroximate yields the desired product.

Below is a proposed workflow for the synthesis of O-(3-bromophenyl)hydroxylamine hydrochloride.

Diagram 3: Proposed Synthetic Workflow

cluster_0 Step 1: Pd-Catalyzed O-Arylation cluster_1 Step 2: Acid Hydrolysis Reactants 1,3-Dibromobenzene + Ethyl Acetohydroximate Conditions1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Toluene, 110 °C Reactants->Conditions1 Intermediate O-(3-bromophenyl)acetohydroximate Conditions1->Intermediate Conditions2 Aqueous HCl Heat Intermediate->Conditions2 FinalProduct O-(3-bromophenyl)hydroxylamine hydrochloride Intermediate->FinalProduct Conditions2->FinalProduct Start Dissolve Reagents (Hydroxylamine HCl, NaHCO₃) AddKetone Add Ketone (e.g., Acetophenone) Start->AddKetone Stir Stir at Room Temp (2-4 hours) AddKetone->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (EtOAc/Water Extraction) Monitor->Workup Reaction Complete Purify Purify (Chromatography/Recrystallization) Workup->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Sources

Exploratory

Technical Guide on O-(3-bromophenyl)hydroxylamine hydrochloride: A Note on Data Availability

For the Attention of Researchers, Scientists, and Drug Development Professionals A comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological information for O-(3-bromophenyl)hydroxylamine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

A comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological information for O-(3-bromophenyl)hydroxylamine hydrochloride (CAS Number: 1387003-36-2) did not yield a complete, authoritative safety guide. The available information is limited to basic chemical identifiers.

Chemical Identity: O-(3-bromophenyl)hydroxylamine hydrochloride

  • CAS Number: 1387003-36-2[1]

  • Molecular Formula: C6H7BrClNO[1]

  • Molecular Weight: 224.48 g/mol [1]

  • IUPAC Name: O-(3-bromophenyl)hydroxylamine;hydrochloride[1]

Crucial Safety Caveat:

It is imperative to understand that the detailed hazard, handling, and emergency information that is widely available pertains to a different, though structurally related, compound: Hydroxylamine Hydrochloride (CAS Number: 5470-11-1) . The addition of a 3-bromophenyl group to the hydroxylamine structure significantly alters the molecule's chemical, physical, and, most importantly, toxicological properties. Therefore, the safety data for Hydroxylamine Hydrochloride CANNOT and MUST NOT be used as a substitute for O-(3-bromophenyl)hydroxylamine hydrochloride.

In the absence of a specific SDS, it is recommended to treat O-(3-bromophenyl)hydroxylamine hydrochloride as a compound of unknown toxicity and handle it with the highest degree of caution, utilizing stringent engineering controls and comprehensive personal protective equipment until more specific data becomes available.

Illustrative Technical Guide: Hydroxylamine Hydrochloride (CAS: 5470-11-1)

The following guide on Hydroxylamine Hydrochloride is provided as an in-depth example of a chemical safety whitepaper. This information applies ONLY to Hydroxylamine Hydrochloride (CAS: 5470-11-1) and not to the originally requested compound.

Hazard Identification and GHS Classification

Hydroxylamine hydrochloride is a hazardous substance with multiple risk factors requiring stringent control measures. It is classified as a corrosive solid that is toxic upon ingestion and harmful if it comes into contact with the skin.[2][3][4] The material is also a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[5][6]

GHS Hazard Pictograms:

  • Corrosion (GHS05): Indicates the substance may be corrosive to metals and cause severe skin burns and eye damage.[6]

  • Health Hazard (GHS08): Denotes that the substance may be a carcinogen, a mutagen, or cause specific target organ toxicity.[6]

  • Exclamation Mark (GHS07): Represents hazards such as acute toxicity (harmful), skin/eye irritation, or skin sensitization.[6]

  • Environment (GHS09): Signals that the substance is toxic to aquatic life.[6]

Signal Word: Warning [6] or Danger [3]

Hazard Statements:

  • H290: May be corrosive to metals.[5][6]

  • H302 + H312: Harmful if swallowed or in contact with skin.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H317: May cause an allergic skin reaction.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H351: Suspected of causing cancer.[3][5][6]

  • H373: May cause damage to organs through prolonged or repeated exposure.[5][6]

  • H400: Very toxic to aquatic life.[5][6][7]

The primary causality for these hazards lies in its chemical reactivity. As a hydroxylamine salt, it can affect the blood's oxygen-carrying capacity, leading to conditions like methemoglobinemia, characterized by cyanosis (blue lips and skin), headache, and dizziness.[8] Its corrosive nature is due to its acidic properties in solution.[8]

First-Aid and Emergency Response Protocol

A self-validating emergency protocol requires immediate and decisive action, followed by professional medical consultation. The primary goal is to mitigate exposure and stabilize the affected individual.

Caption: Emergency first-aid workflow for Hydroxylamine Hydrochloride exposure.

In-Depth First-Aid Measures:

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Medical attention is required.[2][9]

  • Skin Contact: This is a primary exposure route. Immediately wash the affected area with copious amounts of soap and water.[5] Remove and launder contaminated clothing before reuse.[6][10] An allergic skin reaction may occur; seek medical advice if irritation or a rash develops.[5][6]

  • Eye Contact: The substance is a serious eye irritant.[5][6] Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if possible and continue rinsing.[5][7] Immediate ophthalmological attention is necessary.

  • Ingestion: Ingestion is highly toxic.[3] Call a poison control center or doctor immediately.[10] Rinse the mouth and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person.[3]

Handling, Storage, and Engineering Controls

The principle of a self-validating protocol in handling this compound is based on minimizing exposure through a hierarchy of controls.

Engineering Controls (Primary Barrier): The most trustworthy method for exposure prevention is to handle the material within a controlled environment.

  • Fume Hood: All work must be conducted in a certified chemical fume hood.[4][10]

  • Ventilation: A system of local and general exhaust ventilation is crucial to keep airborne concentrations as low as possible.[9]

Safe Handling Practices (Procedural Controls):

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][10]

  • Avoid all personal contact, including the inhalation of dust.[11]

  • Use non-sparking tools and prevent the formation of dust, as fine dust dispersed in air can be a potential explosion hazard.[2][9]

  • Wash hands and face thoroughly after handling.[6][10] Do not eat, drink, or smoke in the work area.[5][10]

Storage Requirements:

  • Store locked up in a dry, cool, and well-ventilated area.[10][11][12]

  • Keep containers tightly closed and sealed.[10][12][13] The material is hygroscopic and sensitive to air and moisture.[9][10]

  • Store in corrosive-resistant containers.[5][10] Do not use metal containers.[5]

  • Isolate from incompatible materials such as strong oxidizing agents and heavy metals.[4][9][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier to the specific hazards of the chemical.

PPE cluster_ppe Required Personal Protective Equipment Body Body Protection - Clean, body-covering clothing - Chemical-resistant apron Hands Hand Protection - Protective gloves (e.g., Nitrile rubber) Eyes Eye/Face Protection - Chemical safety goggles - Full face shield if splashing is possible Respiratory Respiratory Protection - NIOSH-approved respirator for dust/mist - Required when dust is generated User Researcher/ Scientist User->Body Wear User->Hands Wear User->Eyes Wear User->Respiratory Use As Needed

Sources

Foundational

molecular weight and formula of O-(3-bromophenyl)hydroxylamine hydrochloride

An In-depth Technical Guide to O-(3-bromophenyl)hydroxylamine hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of O-(3-bromophenyl)hydroxylam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-(3-bromophenyl)hydroxylamine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of O-(3-bromophenyl)hydroxylamine hydrochloride, a key reagent in synthetic and medicinal chemistry. The document details its fundamental chemical and physical properties, explores common synthetic pathways with mechanistic insights, and discusses its applications in drug discovery and development. Furthermore, it outlines critical safety and handling protocols essential for laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize substituted hydroxylamines as critical building blocks for novel molecular entities.

Core Chemical and Physical Properties

O-(3-bromophenyl)hydroxylamine hydrochloride is a substituted hydroxylamine salt valued for its utility as a synthetic intermediate. The presence of a bromine atom on the phenyl ring provides a functional handle for further chemical modifications, such as cross-coupling reactions, while the hydroxylamine moiety is a versatile precursor for various functional groups.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₇BrClNO[1]
Molecular Weight 224.48 g/mol [1]
CAS Number 1387003-36-2[1]
IUPAC Name O-(3-bromophenyl)hydroxylamine;hydrochloride[1]
InChI Key ZIODZTWAKZFOKV-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]

Synthesis and Mechanistic Considerations

The synthesis of O-aryl hydroxylamines like O-(3-bromophenyl)hydroxylamine hydrochloride typically involves the O-alkylation or O-arylation of a protected hydroxylamine precursor, followed by deprotection. The choice of synthetic route is governed by the availability of starting materials, desired purity, and scalability.

General Synthetic Strategy: Nucleophilic Substitution

A common and effective method involves the reaction of a suitable N-hydroxy precursor with a brominated aromatic compound. One established pathway uses N-hydroxyphthalimide as a hydroxylamine equivalent. This approach is favored because N-hydroxyphthalimide is a stable, crystalline solid, and its phthalimide group serves as an excellent protecting group that can be removed under specific conditions.

The general workflow is as follows:

  • N-Arylation: 3-Bromophenol or a related precursor is reacted with N-hydroxyphthalimide. This step is often facilitated by a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

  • Hydrazinolysis: The resulting N-(3-bromophenoxy)phthalimide intermediate is treated with hydrazine. Hydrazine cleaves the phthalimide group, forming a stable phthalhydrazide byproduct and liberating the desired O-(3-bromophenyl)hydroxylamine.

  • Salt Formation: The free hydroxylamine is then treated with hydrochloric acid (HCl) to form the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

A similar strategy can be employed using different starting materials, such as the reaction of a bromobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with HCl.[2] Another modern approach involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, followed by acidic N-deprotection to yield the hydroxylamine hydrochloride.[3]

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start 3-Bromophenol + N-Hydroxyphthalimide intermediate1 N-(3-bromophenoxy)phthalimide start->intermediate1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate2 O-(3-bromophenyl)hydroxylamine (Free Base) intermediate1->intermediate2 Hydrazine (N₂H₄) final_product O-(3-bromophenyl)hydroxylamine hydrochloride intermediate2->final_product HCl in Ether

A generalized synthetic workflow for O-aryl hydroxylamine hydrochlorides.

Applications in Research and Drug Development

O-substituted hydroxylamines are versatile building blocks in medicinal chemistry, primarily because the hydroxylamine functional group is a precursor to oximes and hydroxamic acids.[4] These moieties are crucial for their ability to chelate metal ions within the active sites of metalloenzymes, a common strategy in inhibitor design.[5][6]

Key Application Areas:

  • Synthesis of Oximes: The compound reacts with aldehydes and ketones to form stable oxime derivatives. This reaction is fundamental in creating libraries of compounds for screening and is used to derivatize molecules for analytical purposes, such as the analysis of keto steroids.[2]

  • Preparation of Hydroxamic Acids: Acylation of O-(3-bromophenyl)hydroxylamine yields hydroxamic acid derivatives. Hydroxamic acids are a well-established class of inhibitors for zinc-dependent enzymes, most notably Histone Deacetylases (HDACs), which are validated targets in cancer therapy.[5]

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment in FBDD campaigns. The bromophenyl group allows for vector-based elaboration of the fragment once a binding mode has been established, while the hydroxylamine provides a key interaction point.

  • Precursor for Heterocyclic Chemistry: The functional groups present in the molecule make it a suitable starting material for constructing more complex heterocyclic scaffolds used in the synthesis of various therapeutic agents, including anticancer drugs and sulfonamides.[4]

G cluster_reactions Chemical Transformations cluster_products Key Derivatives cluster_applications Therapeutic & Research Applications main_compound O-(3-bromophenyl)hydroxylamine ·HCl ketone Aldehyde / Ketone (R-CO-R') main_compound->ketone acyl_chloride Acyl Chloride (R-CO-Cl) main_compound->acyl_chloride oxime Oxime Ethers ketone->oxime Forms hydroxamic_acid Hydroxamic Acids acyl_chloride->hydroxamic_acid Forms drug_scaffolds Drug Scaffolds / Novel Chemical Entities oxime->drug_scaffolds analytical Analytical Derivatization oxime->analytical metalloenzyme Metalloenzyme Inhibitors (e.g., HDACs) hydroxamic_acid->metalloenzyme

Role as a versatile building block in chemical synthesis.

Safety, Handling, and Storage

While specific safety data for O-(3-bromophenyl)hydroxylamine hydrochloride is limited, the safety profile can be inferred from data on the parent compound, hydroxylamine hydrochloride. It is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

  • Corrosive: May be corrosive to metals.[7][8]

  • Toxicity: Harmful if swallowed or in contact with skin.[7][8]

  • Irritant: Causes serious skin and eye irritation.[7][8]

  • Sensitizer: May cause an allergic skin reaction.[7][8]

  • Carcinogenicity: Suspected of causing cancer.[7][8]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][8]

Recommended Handling Procedures:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[7][9][10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[7][9]

Storage:

  • Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[8][9]

  • Keep away from heat, sparks, and open flames.[9][10]

  • Store locked up and ensure containers are properly labeled.[7][9][11]

Conclusion

O-(3-bromophenyl)hydroxylamine hydrochloride is a valuable and versatile reagent in modern organic synthesis and drug discovery. Its defined molecular structure, characterized by a molecular formula of C₆H₇BrClNO and a molecular weight of 224.48 g/mol , provides a reliable platform for the synthesis of complex molecules.[1] Understanding its properties, synthetic routes, and applications, while adhering strictly to safety protocols, enables researchers to effectively leverage this compound in the development of novel therapeutics and other advanced chemical applications.

References

  • O-(3-bromophenyl)hydroxylamine hydrochloride, 95%. Chem Pure.
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). MilliporeSigma.
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • Hydroxylamine hydrochloride. Sigma-Aldrich.
  • The synthetic methods of hydroxylamine hydrochloride. ChemicalBook.
  • New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Journal of Pharmaceutical Sciences.
  • O-(4-bromophenyl)hydroxylamine hydrochloride | 1007570-12-8. Sigma-Aldrich.
  • Simple Preparation of O-Substituted Hydroxylamines
  • HYDROXYLAMINE HCL.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Methods for Hydroxamic Acid Synthesis. PMC - NIH.

Sources

Exploratory

solubility of O-(3-bromophenyl)hydroxylamine hydrochloride in water vs organic solvents

An In-depth Technical Guide to the Solubility of O-(3-bromophenyl)hydroxylamine hydrochloride in Aqueous and Organic Solvents For Researchers, Scientists, and Drug Development Professionals Section 1: Theoretical Framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of O-(3-bromophenyl)hydroxylamine hydrochloride in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Section 1: Theoretical Framework and Physicochemical Properties

O-(3-bromophenyl)hydroxylamine hydrochloride (Molecular Formula: C₆H₇BrClNO, Molecular Weight: 224.48 g/mol ) is a hydrochloride salt, a structural feature that is paramount to understanding its solubility profile.[1] The presence of the hydrochloride group introduces a significant ionic character to the molecule. In aqueous media, it is anticipated to dissociate into the O-(3-bromophenyl)hydroxylammonium cation and the chloride anion. This dissociation dramatically increases its affinity for polar solvents, particularly water, through ion-dipole interactions.

Based on the behavior of analogous compounds like hydroxylamine hydrochloride, which is highly soluble in water and other polar solvents such as ethanol and methanol, a similar high solubility is predicted for O-(3-bromophenyl)hydroxylamine hydrochloride in these media.[2][3][4] Conversely, its solubility is expected to be significantly lower in non-polar organic solvents that cannot effectively solvate the charged species.

Key Physicochemical Properties Influencing Solubility:

  • Ionic Character: The hydrochloride salt form is the primary determinant of its aqueous solubility.

  • Polarity: The presence of the hydroxylamine group and the bromine atom on the phenyl ring contributes to the overall polarity of the molecule.

  • Hydrogen Bonding: The hydroxylamine moiety can act as both a hydrogen bond donor and acceptor, further enhancing its interaction with protic solvents.[1]

Section 2: Comparative Solubility Profile (Predicted)

Solvent Predicted Solubility Rationale
Water HighAs a hydrochloride salt, it will readily dissociate into ions that are strongly solvated by polar water molecules.
Methanol High to ModerateMethanol is a polar protic solvent capable of hydrogen bonding and solvating the ionic species, though likely less effectively than water.
Ethanol ModerateSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
Dimethyl Sulfoxide (DMSO) Moderate to LowDMSO is a polar aprotic solvent that can dissolve a wide range of substances, but its ability to solvate the hydrochloride salt may be less efficient than protic solvents.[5]
Dichloromethane (DCM) Very LowA non-polar aprotic solvent with a low capacity for solvating charged species.
Hexanes InsolubleA non-polar hydrocarbon solvent that is incompatible with ionic compounds.

Section 3: Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-controlled experimental approach is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[6][7][8]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of O-(3-bromophenyl)hydroxylamine hydrochloride.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess O-(3-bromophenyl)hydroxylamine HCl B Add to a known volume of the chosen solvent A->B Dispense C Seal the container securely B->C Prepare for agitation D Agitate at a constant temperature (e.g., 25°C) for a sufficient time (24-48h) C->D Incubate E Allow undissolved solid to settle D->E Cease agitation F Withdraw a clear aliquot of the supernatant E->F Careful aspiration G Filter the aliquot (e.g., 0.22 µm syringe filter) F->G Remove particulates H Dilute the filtrate appropriately G->H Prepare for analysis I Analyze concentration (e.g., HPLC-UV) H->I Quantify

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials:

  • O-(3-bromophenyl)hydroxylamine hydrochloride

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of O-(3-bromophenyl)hydroxylamine hydrochloride to a series of vials, ensuring a visible amount of undissolved solid.

    • Pipette a precise volume of each solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to support biopharmaceutical evaluation).[6]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of O-(3-bromophenyl)hydroxylamine hydrochloride of known concentrations.

    • Analyze the filtered samples and the standard solutions by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[5]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples.

Causality and Self-Validation:

  • Use of Excess Solid: The presence of undissolved solid throughout the experiment is a visual confirmation that the solution is saturated and in equilibrium with the solid phase.[7]

  • Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[6]

  • Filtration: This step is critical to ensure that only the dissolved compound is being measured, preventing artificially high solubility values from suspended microparticles.

  • Validated Analytical Method: The use of a reliable and reproducible analytical technique like HPLC ensures the accuracy of the concentration measurement.[6]

Section 4: Logical Relationships in Solubility

The interplay between the solute, solvent, and external conditions dictates the final solubility. The following diagram illustrates these fundamental relationships.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Ionic Character (Hydrochloride Salt) Solubility Solubility A->Solubility B Polarity & H-Bonding B->Solubility C Polarity (Dielectric Constant) C->Solubility D Protic vs. Aprotic D->Solubility E Temperature E->Solubility F pH (for aqueous solutions) F->Solubility

Caption: Factors Influencing the Solubility of O-(3-bromophenyl)hydroxylamine HCl.

Section 5: Conclusion

The hydrochloride salt form of O-(3-bromophenyl)hydroxylamine imparts a strong propensity for solubility in polar, protic solvents, most notably water. While a predictive assessment provides a valuable starting point, rigorous experimental determination using standardized methods like the shake-flask protocol is imperative for obtaining the precise, high-quality data required for drug development and other scientific applications. Understanding the interplay of the compound's inherent properties with the solvent system and environmental conditions is fundamental to effectively utilizing this molecule in research and development.

References

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Publications . ACS Publications. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry . BioMed Central. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO . SciELO. [Link]

  • O-(3-bromophenyl)hydroxylamine hydrochloride, 95% | Chem Pure | Bangalore - Chembeez . Chembeez. [Link]

  • hydroxylammonium chloride . Chemister.ru. [Link]

  • O-(3-bromophenyl)hydroxylamine hydrochloride (C6H6BrNO) - PubChemLite . PubChemLite. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS . Loba Chemie. [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE - Inchem.org . Inchem.org. [Link]

  • Hydroxylamine Hydrochloride Solubility | PDF | Wellness - Scribd . Scribd. [Link]

  • HYDROXYLAMINE HCL - Ataman Kimya . Ataman Kimya. [Link]

Sources

Foundational

difference between O-arylhydroxylamines and N-arylhydroxylamines

Structural Isomerism, Divergent Reactivity: A Technical Guide to - vs. -Arylhydroxylamines Executive Summary The structural isomerism between -arylhydroxylamines (Ar-NH-OH) and -arylhydroxylamines (Ar-O-NH ) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Divergent Reactivity: A Technical Guide to - vs. -Arylhydroxylamines

Executive Summary

The structural isomerism between


-arylhydroxylamines  (Ar-NH-OH) and 

-arylhydroxylamines
(Ar-O-NH

) represents a fundamental dichotomy in organic chemistry. While they share the same atomic composition, their connectivity dictates diametrically opposed reactivity profiles.

-arylhydroxylamines function primarily as nucleophiles and metabolic intermediates prone to oxidation and rearrangement. In contrast,

-arylhydroxylamines act as powerful electrophilic amination reagents (N-electrophiles) due to the "umpolung" effect created by the oxygen leaving group. This guide dissects their synthesis, mechanistic pathways, and practical applications in drug discovery.

Part 1: Structural & Electronic Divergence

The defining difference lies in the polarization of the nitrogen atom and the stability of the N-O bond.

Feature

-Arylhydroxylamines
(Ar-NH-OH)

-Arylhydroxylamines
(Ar-O-NH

)
Connectivity Nitrogen is bonded to the aromatic ring.Oxygen is bonded to the aromatic ring.
Electronic Character Nucleophilic Nitrogen : The lone pair is available, though less basic than anilines (pKa ~3-6).Electrophilic Nitrogen : The electronegative phenoxide acts as a leaving group, making the N susceptible to nucleophilic attack.
Redox Stability Low : Readily oxidized to nitrosoarenes (Ar-N=O).Moderate : Generally stable to oxidation; sensitive to thermal decomposition (N-O bond homolysis).
Primary Reaction Bamberger Rearrangement : Acid-catalyzed migration of oxygen to the para-position.[1]Electrophilic Amination : Transfer of NH

to carbanions, amines, or sulfides.

Part 2: -Arylhydroxylamines – The Metabolic Interface


-arylhydroxylamines are rarely used as reagents due to their instability. Their primary significance in pharmaceutical science is toxicological: they are the proximal carcinogenic metabolites of aniline-based drugs and industrial chemicals.
Mechanism: The Bamberger Rearrangement & Nitrenium Ions

Under acidic conditions,


-arylhydroxylamines do not simply protonate and dissolve; they rearrange. This pathway mimics the metabolic bioactivation responsible for DNA adduct formation. The critical intermediate is the Nitrenium Ion  (Ar-NH

), an electron-deficient species that attacks nucleophiles (water in the lab, Guanine residues in DNA).

Bamberger cluster_toxicity Toxicological Divergence (In Vivo) Start N-Phenylhydroxylamine (Ph-NH-OH) Protonated N-Protonation (Ph-NH2+-OH) (Reversible) Start->Protonated H+ O_Protonated O-Protonation (Ph-NH-OH2+) Start->O_Protonated H+ (Rate Limiting) Protonated->Start Nitrenium Nitrenium Ion (Ph-NH+) O_Protonated->Nitrenium -H2O Transition H2O Attack (Para-position) Nitrenium->Transition DNA DNA Adduct (Carcinogenesis) Nitrenium->DNA Guanine Attack Product 4-Aminophenol Transition->Product -H+

Caption: The Bamberger Rearrangement pathway illustrating the formation of the electrophilic nitrenium ion, the species responsible for both synthetic rearrangement and biological toxicity.[1][2][3]

Protocol: Controlled Synthesis of -Phenylhydroxylamine

Objective: Selective reduction of nitrobenzene without over-reduction to aniline.

Reagents:

  • Nitrobenzene (5.0 g, 41 mmol)

  • Ammonium Chloride (NH

    
    Cl) (2.5 g)
    
  • Zinc Dust (5.3 g, 82 mmol)

  • Water (80 mL) / Ethanol (Optional for solubility)

Methodology:

  • Preparation: Dissolve NH

    
    Cl in water in a 250 mL beaker. Add nitrobenzene.[2][4][5] The mixture will be heterogeneous.
    
  • Reduction: Add Zinc dust in small portions over 15 minutes with vigorous stirring.

    • Critical Control: Monitor temperature.[5] Maintain 60–65°C. If T > 70°C, over-reduction to aniline dominates. If T < 50°C, the reaction stalls.

  • Filtration: Once the temperature stops rising (approx. 15 mins after final Zn addition), filter the hot solution immediately to remove Zinc Oxide.

  • Crystallization: Saturate the filtrate with NaCl and cool in an ice bath (-5°C) for 1 hour.

  • Isolation:

    
    -phenylhydroxylamine crystallizes as long yellow needles. Filter and wash with ice-cold petroleum ether.
    
    • Validation: Product should reduce Tollen’s reagent (Ag

      
      
      
      
      
      Ag
      
      
      ) instantly (silver mirror), distinguishing it from nitrobenzene or aniline.

Part 3: -Arylhydroxylamines – The Synthetic Powerhouse

In modern drug discovery,


-arylhydroxylamines (specifically electron-deficient variants like 

-(2,4-dinitrophenyl)hydroxylamine [DMPH]
) are invaluable for Electrophilic Amination . They allow the formation of C-N bonds using carbon nucleophiles (Grignards, enolates) or the amination of hindered amines, a transformation impossible via standard

chemistry.
Mechanism: Electrophilic Amination (Umpolung)

The electron-withdrawing aryl group transforms the nitrogen from a nucleophile into an electrophile. The weak N-O bond serves as the driving force.

ElectrophilicAmination Reagent O-Arylhydroxylamine (Ar-O-NH2) Complex Transition State [Nu...NH2...O-Ar] Reagent->Complex Nucleophile Nucleophile (R-MgX or Enolate) Nucleophile->Complex Break N-O Bond Cleavage Complex->Break Product Primary Amine (R-NH2) Break->Product LeavingGroup Phenoxide (Ar-O-) Break->LeavingGroup

Caption: The "Umpolung" mechanism where the nitrogen atom acts as an electrophile, transferring an amino group to a nucleophile upon N-O bond cleavage.

Protocol: Synthesis of -(2,4-Dinitrophenyl)hydroxylamine (DMPH)

Objective: Preparation of a stable electrophilic amination reagent. Safety: Dinitro- compounds are energetic. Avoid heating dry solids.

Reagents:

  • 2,4-Dinitrochlorobenzene (20.2 g, 0.1 mol)[6]

  • 
    -Hydroxyphthalimide (16.3 g, 0.1 mol)
    
  • Triethylamine (TEA) (10.1 g, 0.1 mol)

  • Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O)
  • Acetone (Solvent)[7]

Methodology:

  • 
     Coupling:  Dissolve 
    
    
    
    -hydroxyphthalimide and TEA in acetone. Add 2,4-dinitrochlorobenzene.[6][7] Stir at room temperature for 2 hours. The solution turns deep red, then precipitates the phthalimide-protected intermediate.
  • Precipitation: Pour into ice water. Filter the yellow solid (

    
    -(2,4-dinitrophenoxy)phthalimide).
    
  • Deprotection (Hydrazinolysis): Suspend the solid in THF/Methanol. Add hydrazine hydrate (1.05 equiv) at 0°C. Stir for 1 hour.

    • Causality: Hydrazine selectively cleaves the phthalimide group, releasing the free amine (NH

      
      ) without reducing the nitro groups on the ring.
      
  • Purification: Filter off the phthalhydrazide byproduct. Concentrate the filtrate. Recrystallize from ethanol.

    • Result: Bright yellow crystals of DMPH. Mp: 112°C.

Part 4: Comparative Reactivity Profile

Property

-Arylhydroxylamine

-Arylhydroxylamine
pKa (Conjugate Acid) ~ 2–3 (Protonation at N)< 1 (Protonation at N is difficult due to inductive effect of O)
N-O Bond Dissociation Energy Stronger (~65 kcal/mol)Weaker (~50-55 kcal/mol) - Driving force for amination
Major Side Reaction Disproportionation to Aniline + NitrosoareneThermal decomposition to radical species
Synthetic Utility Precursor to indoles (via hetero-Cope); mechanistic probe for toxicity.C-H Amination (Pd/Cu catalyzed); Synthesis of hindered amines.

References

  • Bamberger Rearrangement Mechanism: Sone, T., et al. "Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine." Journal of Chemical Research. [Link]

  • Synthesis of

    
    -(2,4-Dinitrophenyl)hydroxylamine: 
    Legault, C., & Charette, A. B.[7][8] "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides." The Journal of Organic Chemistry, 68(18), 7119–7122.
    [Link]
    
  • Electrophilic Amination Reviews: McDonald, S. L., & Wang, Q. "Copper-Catalyzed Electrophilic Amination of Heteroarenes with O-Benzoylhydroxylamines." Chemical Communications. [Link]

  • Toxicology of

    
    -Arylhydroxylamines: 
    Kadlubar, F. F., et al. "Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine." Cancer Research.
    [Link]
    
  • General Synthesis of N-Arylhydroxylamines: "Reduction of Nitro Compounds with Zinc and Ammonium Chloride." Organic Syntheses, Coll.[4][5] Vol. 1, p. 445. [Link]

Sources

Exploratory

storage conditions for hygroscopic O-arylhydroxylamine salts

An In-Depth Technical Guide to the Storage and Handling of Hygroscopic O-Arylhydroxylamine Salts Authored by: Gemini, Senior Application Scientist Abstract O-arylhydroxylamine salts are a class of compounds with signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage and Handling of Hygroscopic O-Arylhydroxylamine Salts

Authored by: Gemini, Senior Application Scientist

Abstract

O-arylhydroxylamine salts are a class of compounds with significant utility in pharmaceutical and synthetic chemistry, often serving as key intermediates and building blocks. However, their inherent hygroscopicity presents substantial challenges to their long-term stability, purity, and handling. The uptake of atmospheric moisture can initiate a cascade of physical changes and chemical degradation pathways, compromising sample integrity and leading to irreproducible experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with these sensitive materials. We will delve into the fundamental principles of hygroscopicity, explore the specific degradation mechanisms relevant to O-arylhydroxylamine salts, and establish field-proven protocols for their proper storage, handling, and stability assessment.

The Challenge of Hygroscopicity in O-Arylhydroxylamine Salts

Hygroscopicity is the propensity of a substance to absorb moisture from the surrounding atmosphere.[1] For crystalline salts like O-arylhydroxylamines, this process is not benign. The introduction of water molecules into the crystal lattice can lead to significant physicochemical consequences.

  • Physical Instability : Moisture absorption can cause physical changes such as clumping, caking, or even complete deliquescence (dissolving in the absorbed water).[2] These changes impede accurate weighing and handling, disrupt powder flowability in manufacturing processes, and can lead to non-uniform formulations.[3][4]

  • Chemical Degradation : Water is a reactant. For O-arylhydroxylamine salts, the most critical degradation pathway is hydrolysis. The N-O bond, in particular, can be susceptible to cleavage, breaking the molecule into its constituent aryl alcohol and hydroxylamine components. This not only reduces the purity and potency of the active pharmaceutical ingredient (API) but also introduces impurities that must be identified and controlled.[5][6] The rate of this degradation is often influenced by pH and the presence of acidic or basic species, which can be exacerbated by dissolved atmospheric CO2 in the absorbed water.[7]

The hydrochloride salt form, while often used to improve solubility and crystallinity, can enhance hygroscopicity.[8] Therefore, a robust strategy for moisture control is not merely recommended; it is essential for maintaining the quality, safety, and efficacy of these compounds.[9][10]

Core Principles for Storage and Environmental Control

The primary objective in storing hygroscopic O-arylhydroxylamine salts is to minimize their exposure to atmospheric moisture. This is achieved through a multi-layered approach involving primary packaging, secondary storage environments, and strict atmospheric control.

Environmental Control: The First Line of Defense

The most effective strategy is to control the ambient environment where the salts are stored and handled.[11] Desiccant dehumidification systems are crucial for maintaining low relative humidity (RH) in storage rooms and processing areas.[12] For highly sensitive O-arylhydroxylamine salts, maintaining an RH of less than 40% is a prudent starting point.[13]

Recommended Storage Conditions

The following table summarizes the recommended environmental parameters for storing hygroscopic O-arylhydroxylamine salts. These are general guidelines; specific conditions should be confirmed through stability testing of the individual compound.

ParameterRecommendationRationale & Causality
Relative Humidity (RH) < 40% (Ideally as low as achievable)Minimizes the water vapor pressure gradient between the air and the solid, reducing the driving force for moisture absorption and subsequent hydrolysis.[13]
Temperature 15°C to 25°C (Controlled Room Temp.)Prevents thermal degradation.[13] Higher temperatures can accelerate hydrolytic degradation rates and increase the rate of moisture uptake.[14] Avoid freezing, as this can cause condensation upon removal.
Atmosphere Inert Gas (Nitrogen or Argon) Displaces atmospheric oxygen and moisture.[15] This is critical for preventing both hydrolysis and potential oxidative degradation pathways.
Light Exposure Store in the Dark (Amber Glass/Opaque Containers)Protects against photolytic degradation.[13][16] Many aromatic compounds are susceptible to degradation upon exposure to UV or visible light.

Strategic Handling Protocols: Minimizing Exposure

Even with ideal storage conditions, the integrity of a hygroscopic salt can be compromised during handling. The following protocols are designed to minimize moisture exposure during routine laboratory operations.

  • Work in a Controlled Environment : Whenever possible, handle the material inside a glove box with a controlled low-humidity atmosphere or, at a minimum, in a room with an active dehumidification system.[17][18]

  • Equilibration : Before opening, allow the container to equilibrate to the ambient temperature of the handling environment for at least 1-2 hours. This prevents condensation of atmospheric moisture onto the cold powder.

  • Minimize Exposure Time : Work swiftly and efficiently. Weigh the required amount of powder as quickly as possible and immediately and securely reseal the primary container.[19] Using pre-weighed aliquots in single-use vials can be an effective strategy for frequently used salts.[17]

  • Use Appropriate Tools : Always use dry spatulas, weigh boats, and glassware.

  • Primary Container and Seal : The primary container must be tightly sealed and moisture-proof.[13] Screw-cap vials with a PTFE liner are effective. For added protection, the cap can be wrapped with parafilm.[20]

  • Secondary Containment with Desiccant : Place the sealed primary container inside a secondary container, such as a desiccator cabinet or a heat-sealed foil bag, that contains an active desiccant (e.g., silica gel, molecular sieves).[20][21] Ensure the desiccant is regularly regenerated or replaced.

The following diagram illustrates a decision-making workflow for the handling and storage of a newly received O-arylhydroxylamine salt.

G Workflow for Handling Hygroscopic O-Arylhydroxylamine Salts cluster_0 cluster_1 cluster_2 A Receive New O-Arylhydroxylamine Salt B Is Hygroscopicity Data Available? A->B C Review SDS and Supplier Data B->C Yes D Perform Hygroscopicity Evaluation (DVS Analysis) B->D No / Unsure E Slightly or Very Hygroscopic? C->E D->E F Standard Storage: - Tightly Sealed Container - Desiccator - Controlled Room Temp E->F Non-Hygroscopic G Enhanced Storage: - Inert Atmosphere (N2/Ar) - Secondary Containment - Low RH Environment (<40%) E->G Yes H Initiate Formal Stability Study (ICH Guidelines) F->H Optional, for GMP G->H I Define Long-Term Storage Conditions Based on Stability Data H->I

Caption: Decision workflow for establishing appropriate storage conditions.

Stability Assessment: A Self-Validating System

Determining the precise storage requirements for a novel O-arylhydroxylamine salt necessitates a formal stability testing program.[16][22] These studies provide empirical data on how the material's quality attributes change over time under the influence of temperature and humidity.

Key Analytical Techniques

A robust stability program relies on validated, stability-indicating analytical methods to monitor changes in the material.[23]

  • High-Performance Liquid Chromatography (HPLC) : The cornerstone for stability testing, used to determine the purity of the salt and quantify any degradation products that form over time.[24]

  • Karl Fischer (KF) Titration : The gold-standard method for accurately quantifying the water content of the material.[1]

  • Thermogravimetric Analysis (TGA) : Measures changes in mass as a function of temperature, useful for determining the amount of bound water and assessing thermal stability.[]

  • Dynamic Vapor Sorption (DVS) : A critical tool for characterizing hygroscopicity by measuring the mass change of a sample as it is exposed to a range of controlled relative humidity levels.[]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to understand the likely degradation pathways and to ensure the analytical method can separate the degradants from the parent compound.[16][26]

Objective: To identify potential degradation products of an O-arylhydroxylamine salt under hydrolytic stress.

Methodology:

  • Sample Preparation : Prepare three separate solutions of the O-arylhydroxylamine salt (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (Acidic Hydrolysis)

    • Purified Water (Neutral Hydrolysis)

    • 0.1 N Sodium Hydroxide (Basic Hydrolysis)

  • Stress Conditions : Incubate the three solutions, along with a solid-state sample exposed to 75% RH, at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Protect from light.

  • Time-Point Analysis : At initial, intermediate, and final time points, withdraw an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analysis : Analyze all samples by a validated stability-indicating HPLC method.

  • Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any new peaks, which represent potential degradation products.

Potential Hydrolysis Degradation Pathway

Moisture-induced degradation of an O-arylhydroxylamine salt likely proceeds via hydrolysis of the C-O-N ether linkage.

G A O-Arylhydroxylamine Salt (Ar-O-NH3+ Cl-) C Hydrolytic Cleavage A->C B Moisture (H2O) B->C D Aryl Alcohol (Ar-OH) C->D E Hydroxylamine Hydrochloride (NH2OH·HCl) C->E

Caption: Plausible hydrolysis pathway for O-arylhydroxylamine salts.

Experimental Protocol: Long-Term Stability Study

This protocol establishes the re-test period or shelf life under defined storage conditions.

Objective: To evaluate the long-term stability of an O-arylhydroxylamine salt under various controlled storage conditions.

Methodology:

  • Batch Selection : Use a representative batch of the O-arylhydroxylamine salt.

  • Container Closure : Package the material in the proposed long-term storage container (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions : Place the samples into stability chambers set to the conditions outlined in the table below, based on ICH guidelines.[16]

  • Testing Schedule : Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests : At each time point, perform a full suite of tests including:

    • Appearance (visual inspection for color change, clumping)

    • Water Content (Karl Fischer Titration)

    • Assay and Impurity Profile (Stability-Indicating HPLC)

  • Data Evaluation : Analyze trends in water content, assay, and the formation of any degradation products over time to establish the appropriate storage conditions and shelf life.

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 40% RH ± 5% RH12 months (or proposed re-test period)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

The successful use of hygroscopic O-arylhydroxylamine salts in research and development hinges on a proactive and scientifically grounded approach to storage and handling. By understanding the mechanisms of moisture-induced degradation and implementing rigorous environmental and procedural controls, scientists can protect the integrity of these valuable compounds. The foundation of this strategy is the control of relative humidity, supplemented by appropriate temperature regulation, protection from light, and the use of inert atmospheres. Ultimately, a well-designed stability testing program provides the definitive, data-driven evidence required to establish optimal storage conditions, ensuring the long-term quality, reliability, and safety of O-arylhydroxylamine salts.

References

  • Polygon Group. (n.d.). Moisture Control for Pharmaceutical Manufacturing. Retrieved from Polygon Group website. [Link]

  • Munters. (n.d.). Pharmaceutical humidity control. Retrieved from Munters website. [Link]

  • Condair UK. (n.d.). Optimal humidity in the pharmaceutical industry. Retrieved from Condair UK website. [Link]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Retrieved from Bry-Air website. [Link]

  • Akums. (2025, April 12). Significance of Moisture and Humidity Control in Pharma Third-Party Manufacturing of Dry-Powder Injections. Retrieved from Akums website. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from SCION Instruments website. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from University of Rochester website. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from Technology Networks website. [Link]

  • Lim, S. L., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Okuda, H., et al. (2025, February 18). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. PMC. [Link]

  • Singh, S., et al. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Okuda, H., et al. (2025, February 7). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate. [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]

  • Al-Sayah, M. A., et al. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

  • Al-Sayah, M. A., et al. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [Link]

  • DeRieux, W.-S. W., et al. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. MDPI. [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from Schaeffer website. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from HepatoChem website. [Link]

  • Various Authors. (2008, November 27). How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University College Cork website. [Link]

  • Alvarez, F. J., & Slade, R. T. (1992). Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor. PubMed. [Link]

  • Reinste. (n.d.). Humidity's Effect on Salt: A Deep Dive into Particle Behavior. Retrieved from Reinste Updates. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from TA Instruments website. [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from Separation Science website. [Link]

  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Retrieved from Sciencemadness Wiki. [Link]

  • Ishikura, K., et al. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC. [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from Container Handbook. [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from Ataman Kimya website. [Link]

  • Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. ACP. [Link]

  • Loftsson, T. (2014, December 31). Degradation Pathways. ResearchGate. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]

  • Copley, S. D. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Bromoindoles via N-Arylhydroxylamine Cyclization

This Application Note and Protocol is designed to guide researchers in the synthesis of 4-bromoindoles , a critical scaffold in medicinal chemistry (e.g., ergot alkaloids, kinase inhibitors).[1] Important Technical Clari...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to guide researchers in the synthesis of 4-bromoindoles , a critical scaffold in medicinal chemistry (e.g., ergot alkaloids, kinase inhibitors).[1]

Important Technical Clarification: While the topic specifies O-(3-bromophenyl)hydroxylamine, the direct construction of the indole core via [3,3]-sigmatropic rearrangement typically utilizes N-(3-bromophenyl)hydroxylamine (or its N-acyl derivatives). O-Arylhydroxylamines (Ar-O-NH₂) generally rearrange to benzofurans (Sheradsky rearrangement) or serve as electrophilic aminating agents.

This guide details the Gold(I)- or Zinc(II)-catalyzed cyclization of N-(3-bromophenyl)hydroxylamine with terminal alkynes , a modern method that proceeds via an in situ generated O-alkenyl-N-arylhydroxylamine intermediate. This route is selected for its atom economy and mild conditions, though it presents a regioselectivity challenge (4- vs. 6-bromo) which this protocol addresses.

Executive Summary

  • Target: 4-Bromoindole (and its derivatives).[2][3][4]

  • Key Reagent: N-(3-Bromophenyl)hydroxylamine (prepared from 3-bromonitrobenzene).

  • Methodology: Zn(II) or Au(I) catalyzed hydroamination/cyclization with terminal alkynes.[1]

  • Mechanism: Nucleophilic attack of hydroxylamine oxygen onto activated alkyne

    
    O-alkenyl-N-arylhydroxylamine 
    
    
    
    [3,3]-sigmatropic rearrangement
    
    
    Condensation.
  • Critical Challenge: Regioselectivity. 3-substituted arylhydroxylamines yield a mixture of 4-substituted (minor) and 6-substituted (major) indoles. This protocol includes strategies for optimization and purification.

Mechanistic Insight & Pathway

The reaction leverages the "hydrazine-free" Fischer-type synthesis. The hydroxylamine nitrogen acts as the nucleophile, but the key C-C bond formation occurs via a [3,3]-rearrangement of the O-vinyl intermediate.

Reaction Pathway Diagram

IndoleSynthesis Start N-(3-Bromophenyl) hydroxylamine Inter1 O-Alkenyl-N-arylhydroxylamine (In Situ) Start->Inter1 + Alkyne / Cat Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Inter1 Cat Catalyst (Zn(OTf)2 or AuCl) Cat->Inter1 TS [3,3]-Sigmatropic Rearrangement Inter1->TS Imine Imine Intermediate TS->Imine Regioselectivity Bifurcation Indole4 4-Bromoindole (C2 Attack - Minor) Imine->Indole4 Sterically Hindered Path Indole6 6-Bromoindole (C6 Attack - Major) Imine->Indole6 Sterically Favored Path

Caption: Mechanistic pathway showing the bifurcation at the [3,3]-rearrangement step. The 3-bromo substituent directs the rearrangement preferentially to the less hindered C6 position, making 4-bromoindole the minor product requiring careful isolation.

Materials & Reagents

ReagentPurity/GradeRoleNote
3-Bromonitrobenzene >98%PrecursorStarting material for hydroxylamine.
Zinc Dust <10 micronReductantMust be activated (HCl wash) if old.
Ammonium Chloride ACS GradeBufferMaintains pH ~6.5 during reduction.
Phenylacetylene 98%Alkyne PartnerModel alkyne; others (e.g., ethyl propiolate) can be used.
Zn(OTf)₂ 98%CatalystZinc Triflate; Lewis Acid catalyst.
IPrAuCl / AgOTf Catalyst GradeAlt. CatalystGold(I) system for milder conditions.
Dichloromethane (DCM) AnhydrousSolventReaction medium.[5]
Toluene AnhydrousSolventAlternative for higher temp.

Experimental Protocols

Part A: Preparation of N-(3-Bromophenyl)hydroxylamine

Note: N-Arylhydroxylamines are unstable and sensitive to oxidation (to nitroso) or disproportionation. Prepare fresh or store at -20°C under Argon.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Dissolution: Dissolve 3-bromonitrobenzene (10.1 g, 50 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Buffering: Add Ammonium Chloride (5.4 g, 100 mmol).

  • Reduction: Cool the mixture to 10°C. Add Zinc Dust (13.1 g, 200 mmol) portion-wise over 20 minutes.

    • Critical Control: Monitor temperature.[6][5][7] Keep below 25°C to prevent over-reduction to 3-bromoaniline.

  • Reaction: Stir vigorously for 1-2 hours at room temperature. Monitor by TLC (disappearance of nitro compound; hydroxylamine is more polar than nitro but less than aniline).

  • Workup:

    • Filter off zinc oxide through a Celite pad. Wash with DCM.

    • Extract the filtrate with DCM (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Concentrate carefully under reduced pressure (do not heat above 30°C).

  • Purification: Recrystallize immediately from Benzene/Petroleum Ether or use crude if purity >90% by NMR.

    • Yield: Typically 60-75%.

    • Storage: Unstable. Use immediately for Part B.

Part B: Synthesis of 4-Bromoindole (Zn-Catalyzed)

This protocol uses Zn(OTf)₂ as a cost-effective alternative to Gold, suitable for gram-scale.

  • Reagent Mixing: In a flame-dried Schlenk tube under Argon, dissolve N-(3-bromophenyl)hydroxylamine (1.88 g, 10 mmol) in anhydrous Toluene (20 mL).

  • Catalyst Addition: Add Zn(OTf)₂ (363 mg, 1.0 mmol, 10 mol%).

  • Alkyne Addition: Add Phenylacetylene (1.22 g, 12 mmol, 1.2 equiv) via syringe.

  • Heating: Heat the mixture to 80°C for 12–24 hours.

    • Observation: The solution will darken.[5] Monitor consumption of hydroxylamine by TLC.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).

  • Wash: Wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.[5]

  • Concentration: Evaporate solvent to yield the crude indole mixture.

Regioselectivity & Purification Strategy

The crude product contains two isomers:

  • 6-Bromo-2-phenylindole (Major, ~80-90%)

  • 4-Bromo-2-phenylindole (Minor, ~10-20%)

Separation Protocol: The 4-bromo isomer is generally less polar and elutes first or requires specific stationary phases due to the "ortho-effect" of the bromine shielding the NH slightly more than in the 6-position.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Solvent System: Gradient of Hexanes:DCM (starts 100:0

      
       80:20).
      
    • Tip: The 4-bromo isomer (more sterically crowded) often has a slightly higher Rf than the 6-bromo isomer in non-polar solvents.

  • Recrystallization (Enrichment):

    • If column separation is difficult, recrystallize the mixture from hot Ethanol. The major 6-bromo isomer typically crystallizes out first. The mother liquor will be enriched in the 4-bromo isomer.

Data Summary Table:

Parameter4-Bromoindole (Target)6-Bromoindole (Byproduct)
Origin Attack at C2 (hindered)Attack at C6 (unhindered)
Typical Ratio 14 to 9
1H NMR Distinctive Doublet at ~7.3 ppm (C5/C7 coupling)Doublet with small coupling (meta)
Elution Order Often First (Check TLC)Often Second

Troubleshooting & Optimization

  • Low Yield:

    • Ensure N-arylhydroxylamine is fresh. Decomposition to nitrosobenzene kills the reaction.

    • Switch catalyst to IPrAuCl (5 mol%) / AgOTf (5 mol%) in DCM at Room Temperature. Gold catalysts are more active and proceed at lower temperatures, potentially improving the ratio of the kinetic product (4-bromo), though thermodynamic control usually favors 6-bromo.

  • Over-reduction in Step 1:

    • If 3-bromoaniline is formed, the reaction with alkyne will fail (anilines require oxidative conditions to form indoles). Strict temperature control during Zn addition is mandatory.

  • Alternative Route for Pure 4-Bromo:

    • If the 10-20% yield of 4-bromoindole is insufficient, consider the Bartoli Indole Synthesis using 3-bromonitrobenzene and 3 equivalents of vinyl Grignard. While Bartoli typically favors the 7-position from ortho-substituents, it is less effective for meta-directing to 4.

    • Best Alternative: Use 4-bromo-1-triisopropylsilyl-1H-indole (via lithiation of silylindole) if commercially available, or construct via Leimgruber-Batcho from 2-methyl-3-nitro-bromobenzene.

References

  • Zhang, L. et al. (2011).[1] "Au-catalyzed synthesis of 2-alkylindoles from N-arylhydroxylamines and terminal alkynes." Chemical Communications, 47, 7821-7823.

  • Tomkinson, N. C. O. et al. (2006).[8] "Bench stable N-Methyl-O-alkoxyformate hydroxylamine hydrochloride reagents." Synlett, 3435-3438.[8] (Reference for O-acyl hydroxylamine reactivity).

  • Sheradsky, T. (1966).[1] "The rearrangement of O-aryl oximes to benzofurans." Tetrahedron Letters, 7(43), 5225-5227. (Mechanistic grounding for O- vs N- selectivity).

  • Maimone, T. J., & Buchwald, S. L. (2010).[1][8] "Pd-catalyzed O-arylation of ethyl acetohydroximate... access to O-arylhydroxylamines." Journal of the American Chemical Society, 132(29), 9990-9991.

Sources

Application

reaction of O-(3-bromophenyl)hydroxylamine hydrochloride with ketones

Application Note: High-Fidelity Synthesis of Brominated Benzofurans via O-(3-Bromophenyl)hydroxylamine Executive Summary This guide details the reaction of O-(3-bromophenyl)hydroxylamine hydrochloride with ketones. While...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Brominated Benzofurans via O-(3-Bromophenyl)hydroxylamine

Executive Summary

This guide details the reaction of O-(3-bromophenyl)hydroxylamine hydrochloride with ketones. While the primary reaction is the formation of O-aryl oxime ethers, the high-value application of this transformation is the subsequent [3,3]-sigmatropic rearrangement to yield brominated benzofurans . These scaffolds are critical pharmacophores in drug discovery (e.g., kinase inhibitors) and serve as versatile handles for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This protocol prioritizes a one-pot condensation-rearrangement sequence utilizing methanesulfonic acid (MSA), which avoids the isolation of potentially unstable intermediates and maximizes atom economy.

Chemical Background & Mechanism

The Reactivity Profile

O-(3-bromophenyl)hydroxylamine possesses an amino group attached directly to an electronegative oxygen atom. This structural feature creates the Alpha Effect , significantly enhancing the nucleophilicity of the nitrogen compared to a standard aniline.

  • Implication: The condensation with ketones proceeds rapidly, often without the harsh forcing conditions required for standard imine formation.

Reaction Pathway: The Aza-Claisen Rearrangement

The transformation follows a mechanism analogous to the Fischer Indole synthesis but yields oxygen heterocycles.

  • Condensation: The hydroxylamine attacks the ketone to form an O-aryl oxime ether.

  • Protonation: Acidic conditions protonate the oxime nitrogen.

  • [3,3]-Sigmatropic Rearrangement: The key step. The N-O bond breaks as a new C-C bond forms between the aromatic ring and the ketone's alpha-carbon.

  • Cyclization & Elimination: The resulting imine intermediate cyclizes and eliminates ammonia (

    
    ) to aromatize into the benzofuran.
    
Regioselectivity (The "Meta" Challenge)

Using a meta-substituted reactant (3-bromo) introduces regiochemical complexity. The rearrangement can occur at the ortho positions relative to the ether linkage (positions 2 or 6 of the original ring).

  • Steric Control: Rearrangement usually favors the less hindered position (para to the bromine), yielding the 6-bromobenzofuran derivative.

  • Minor Isomer: Attack at the more hindered position (between the oxygen and bromine) yields the 4-bromobenzofuran derivative.

Visualizing the Mechanism

ReactionMechanism cluster_regio Regioselectivity (Meta-Substituent) Reactants Reactants: O-(3-Br-Ph)NH2 + Ketone Intermediate1 Oxime Ether (Condensation) Reactants->Intermediate1 - H2O (Acid Cat.) Transition [3,3]-Sigmatropic Rearrangement Intermediate1->Transition H+ / Heat Intermediate2 Imino-Ketone Intermediate Transition->Intermediate2 C-C Bond Formation RegioNode Major: 6-Bromo isomer Minor: 4-Bromo isomer Transition->RegioNode Product Final Product: Brominated Benzofuran Intermediate2->Product Cyclization - NH3 Ammonia Byproduct: NH3 (Ammonium Salt) Intermediate2->Ammonia

Figure 1: Mechanistic pathway from condensation to benzofuran formation, highlighting the critical [3,3]-sigmatropic shift.

Experimental Protocols

Protocol A: One-Pot Synthesis of Brominated Benzofurans

Best for: Direct scaffold generation.

Materials:

  • O-(3-bromophenyl)hydroxylamine hydrochloride (1.0 equiv)

  • Ketone (e.g., cyclohexanone for tetrahydrodibenzofuran) (1.1 equiv)

  • Methanesulfonic acid (MSA) (10-15 equiv) or TFA/DCM (1:1)

  • Solvent: 1,4-Dioxane or Toluene (if high temp needed)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a stir bar, suspend O-(3-bromophenyl)hydroxylamine hydrochloride (1.0 mmol) in 1,4-Dioxane (5 mL).

  • Activation: Add Methanesulfonic acid (MSA) (10 mmol) dropwise. Note: The solution may warm slightly; this ensures the amine is fully protonated and the solvent medium is acidic enough for rearrangement.

  • Addition: Add the ketone (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The oxime ether intermediate usually forms quickly (within 30 mins), followed by the slower conversion to the benzofuran.

  • Workup:

    • Cool to room temperature.[1][2]

    • Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ (gas evolution will occur).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The benzofuran is typically less polar than the oxime intermediate.

Protocol B: Isolation of Stable Oxime Ethers

Best for: Creating a library of intermediates for later diversification.

Materials:

  • O-(3-bromophenyl)hydroxylamine hydrochloride (1.0 equiv)

  • Ketone (1.0 equiv)

  • Pyridine (1.2 equiv)

  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Free-Basing: Dissolve the hydroxylamine salt in Ethanol. Add Pyridine (1.2 equiv) and stir for 10 minutes at Room Temperature (RT) to buffer the HCl.

  • Condensation: Add the ketone (1.0 equiv). Stir at RT for 1–3 hours.

  • Workup: Evaporate ethanol. Redissolve residue in Et₂O/Water. Wash organic layer with 1M HCl (to remove pyridine) and then Brine.

  • Isolation: Dry and concentrate. These oxime ethers are generally stable oils or solids and can be stored at -20°C.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Yield of Benzofuran Incomplete rearrangement (stuck at oxime).Increase temperature to 80°C or switch acid to MSA (stronger than AcOH).
Multiple Spots on TLC Regioisomers (4-Br vs 6-Br).Attempt separation via HPLC or proceed to coupling (isomers may separate better after functionalization).
No Reaction Ketone steric hindrance.Use Protocol A (MSA conditions) which is more forcing. Ensure ketone is soluble.
Dark Tarry Mixture Polymerization/Decomposition.Perform reaction under Nitrogen atmosphere. Reduce acid concentration or temperature.

Downstream Application: Scaffold Diversification

The bromine handle allows for modular drug design. The benzofuran formed can be immediately subjected to Suzuki coupling.

Workflow Step1 Step 1: Benzofuran Synthesis (Protocol A) Step2 Step 2: Workup & Crude Isolation Step1->Step2 Step3 Step 3: Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Step2->Step3 Use Crude or Purified Step4 Final Library Compound (Arylated Benzofuran) Step3->Step4

Figure 2: Workflow for converting the ketone starting material into a functionalized drug candidate.

Safety & Handling (E-E-A-T)

  • Hydroxylamine Toxicity: Hydroxylamines are potential mutagens. Always handle O-(3-bromophenyl)hydroxylamine hydrochloride in a fume hood. Double-glove (Nitrile) is recommended.

  • Explosion Hazard (Distillation): Do not distill oxime ethers or the crude reaction mixture at high temperatures/dryness without testing for thermal stability, as N-O containing compounds can be energetic.

  • Corrosives: Methanesulfonic acid is highly corrosive.[3] Use glass syringes/pipettes for transfer.

References

  • Contiero, F., et al. (2009).[4][5] "Direct Preparation of Benzofurans from O-Arylhydroxylamines." Synlett, 2009(18), 3003–3006.

    • Key Insight: Establishes the MSA-medi
  • Porzelle, A., et al. (2010). "Synthesis of substituted benzofurans via a [3,3]-sigmatropic rearrangement." Synlett, 2010(11), 1625. Key Insight: Expands substrate scope and discusses regioselectivity.
  • Sigma-Aldrich. "Safety Data Sheet: Hydroxylamine Hydrochloride."

    • Key Insight: Handling and safety data for hydroxylamine salts.[3]

Sources

Method

palladium-catalyzed cross-coupling using O-(3-bromophenyl)hydroxylamine

Application Note: Palladium-Catalyzed Cross-Coupling Methodologies Using O-(3-Bromophenyl)hydroxylamine Part 1: Executive Summary & Strategic Utility O-(3-Bromophenyl)hydroxylamine (1 ) is a high-value bifunctional reage...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling Methodologies Using O-(3-Bromophenyl)hydroxylamine

Part 1: Executive Summary & Strategic Utility

O-(3-Bromophenyl)hydroxylamine (1 ) is a high-value bifunctional reagent in modern organic synthesis. Its utility stems from the coexistence of a nucleophilic oxyamine moiety (–ONH₂) and an electrophilic aryl bromide handle. This duality allows 1 to serve as a linchpin in the modular synthesis of N,O-diarylhydroxylamines, which are immediate precursors to functionalized indoles and benzofurans via [3,3]-sigmatropic rearrangements.

Key Challenges:

  • Chemoselectivity: In palladium-catalyzed cross-couplings, the catalyst must differentiate between the aryl bromide inherent to reagent 1 and the external aryl halide electrophile.

  • Stability: The N–O bond is sensitive to oxidative insertion and thermal cleavage.

Scope of this Guide: This application note details the protocol for the Palladium-Catalyzed N-Arylation of O-(3-bromophenyl)hydroxylamine with external aryl halides. It prioritizes the use of specialized ligand systems (BippyPhos) to ensure chemoselectivity and high yields.

Part 2: Core Protocols

Protocol A: Synthesis of O-(3-Bromophenyl)hydroxylamine

Prerequisite Step: If the reagent is not commercially sourced. Method: Pd-Catalyzed Cross-Coupling of Ethyl Acetohydroximate (Buchwald-Maimone Method).

ComponentEquivalentRole
1-Bromo-3-iodobenzene 1.0 equivElectrophile (Iodide is reactive site)
Ethyl Acetohydroximate 1.2 equivHydroxylamine Surrogate
Pd(OAc)₂ 2 mol%Pre-catalyst
BrettPhos 4 mol%Ligand (Promotes C-O coupling)
Cs₂CO₃ 1.4 equivBase
Toluene 0.2 MSolvent

Procedure:

  • Charge reaction vessel with Pd(OAc)₂, BrettPhos, and Cs₂CO₃ under argon.

  • Add toluene, 1-bromo-3-iodobenzene, and ethyl acetohydroximate.

  • Stir at 80 °C for 12 hours.

  • Hydrolysis: Treat the crude intermediate with HCl/MeOH (reflux, 2h) to cleave the acetyl group.

  • Workup: Neutralize and extract. The product, O-(3-bromophenyl)hydroxylamine, is obtained as an oil or low-melting solid.

Protocol B: Chemoselective N-Arylation (The Core Application)

Objective: Couple the –NH₂ of 1 with an external Aryl Iodide/Triflate, leaving the 3-Br handle intact.

Reaction Scheme:



Optimized Conditions (Tomkinson Modification):

ReagentEquiv.[1][2][3][4]ConcentrationNotes
Aryl Iodide (Ar-I) 1.0-Electrophile (Must be I or OTf to favor over Br)
Reagent 1 1.2-Nucleophile
Pd(OAc)₂ 3 mol%-Catalyst Source
BippyPhos 6 mol%-Critical Component (See Note 1)
Cs₂CO₃ 1.4-Base
Toluene 0.1 M-Anhydrous, degassed

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under rigorous Schlenk conditions, combine Pd(OAc)₂ (6.7 mg, 0.03 mmol) and BippyPhos (30 mg, 0.06 mmol) in a reaction vial. Add 1 mL of toluene and stir at RT for 5 minutes to form the active ligated complex.

  • Substrate Addition: Add Cs₂CO₃ (456 mg, 1.4 mmol), the external Aryl Iodide (1.0 mmol), and O-(3-bromophenyl)hydroxylamine (1 ) (1.2 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

    • Process Control: Monitor via LC-MS. Look for the disappearance of Ar-I. The Br on reagent 1 should remain unreacted due to the slower rate of oxidative addition into Ar-Br compared to Ar-I with BippyPhos at this temperature.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: N,O-diarylhydroxylamines are moderately stable but should be stored cold.

Note 1 (Ligand Selection): BippyPhos (5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole) is uniquely suited for this transformation. Typical Buchwald ligands (BINAP, XPhos) often lead to N-O bond cleavage or poor chemoselectivity. BippyPhos facilitates the reductive elimination of the N-O species without inserting into the N-O bond.

Part 3: Mechanism & Logic

The success of this protocol relies on exploiting the kinetic differences in oxidative addition rates and the specific geometry of the BippyPhos ligand.

ReactionMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast into Ar-I) Pd0->OxAdd Ar-I SideRxn Side Reaction: Oxidative Addition into Ar-Br Pd0->SideRxn Slow (Kinetic Control) PdII_Ar L-Pd(II)-Ar(I) OxAdd->PdII_Ar LigEx Ligand Exchange (Amine Coordination) PdII_Ar->LigEx + O-(3-Br-Ph)NH2 - HI (Base) PdII_Amine Pd(II)-Amido Complex LigEx->PdII_Amine RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RedElim->Pd0 Regeneration Product N,O-Diarylhydroxylamine (Product) RedElim->Product

Caption: Catalytic cycle highlighting the chemoselective oxidative addition into Ar-I over the Ar-Br handle present on the hydroxylamine reagent.

Part 4: Downstream Applications (The "Why")

The N,O-diarylhydroxylamine product generated above is a "loaded spring" for heterocycle synthesis.

Pathway: Indole Synthesis via [3,3]-Sigmatropic Rearrangement

  • Trigger: Treat the N,O-diarylhydroxylamine with an acid catalyst (e.g., TFA) or heat.

  • Rearrangement: The N-O bond cleaves, and the ortho-carbon of the N-aryl ring bonds to the ortho-carbon of the O-aryl ring.

  • Cyclization: Elimination of water/ammonia (depending on specific pathway) yields the indole or 2-aminophenol.

  • Diversification: The 3-bromo group (originally from reagent 1 ) is now positioned on the indole scaffold (typically at the 4- or 6-position depending on regiochemistry), ready for a second Pd-catalyzed coupling (Suzuki, Sonogashira) to build complexity.

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Catalyst PoisoningEnsure O-(3-bromophenyl)hydroxylamine is free of residual acid/salts. Use >99% purity Ar-I.
Coupling at Br Loss of SelectivityLower temperature to 60 °C. Ensure Ar-I is used (not Ar-Cl). Switch to Ar-OTf if necessary.
N-O Cleavage Thermal DecompositionDo not exceed 90 °C. Avoid strong reducing agents in the reaction mix.
Safety Energetic ReagentO-Arylhydroxylamines can exhibit thermal instability. Never distill the pure reagent. Store in solution or as a solid below 4 °C.

References

  • Maimone, T. J., & Buchwald, S. L. (2010).[1] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Link

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.[1][5] Organic Letters, 11(1), 233–236. Link

  • Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). Synthesis of N,O-Diarylhydroxylamines via Palladium-Catalyzed Cross-Coupling. Organic Letters, 10(5), 797–800. Link

Sources

Application

Application Note: Robust Synthesis of O-(3-Bromophenyl)hydroxylamine Hydrochloride

Executive Summary & Strategic Rationale O-Arylhydroxylamines are critical pharmacophores and building blocks in drug discovery, often serving as bio-isosteres for hydroxamic acids or as precursors to O-alkyloximes. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

O-Arylhydroxylamines are critical pharmacophores and building blocks in drug discovery, often serving as bio-isosteres for hydroxamic acids or as precursors to O-alkyloximes. While direct amination of phenols (e.g., using chloramine or mesitylenesulfonylhydroxylamine/MSH) is possible, these methods frequently suffer from poor regioselectivity (C- vs. O-amination) and safety concerns regarding energetic reagents.

This protocol details the Mitsunobu-Phthalimide Route , the industry-standard method for synthesizing O-(3-bromophenyl)hydroxylamine from 3-bromophenol.

Why this Protocol?
  • Regioselectivity: The Mitsunobu reaction exclusively targets the phenolic oxygen, preventing C-alkylation by-products common in electrophilic amination.

  • Safety: Avoids the use of shock-sensitive reagents like MSH (Tamura reagent).

  • Scalability: The use of N-hydroxyphthalimide (NHPI) as a masked ammonia equivalent allows for stable intermediate isolation and purification before the final deprotection.

Reaction Scheme & Mechanism

The synthesis proceeds in three distinct stages:

  • Coupling: Mitsunobu etherification of 3-bromophenol with N-hydroxyphthalimide.

  • Deprotection: Hydrazinolysis of the phthalimide moiety to release the free hydroxylamine.

  • Salt Formation: Stabilization of the sensitive free base as the hydrochloride salt.

Mechanistic Workflow (Graphviz)

G Start 3-Bromophenol (Starting Material) Intermediate N-(3-Bromophenoxy)phthalimide (Stable Intermediate) Start->Intermediate Mitsunobu Coupling Reagents1 N-Hydroxyphthalimide PPh3, DIAD (THF, 0°C to RT) FreeBase O-(3-Bromophenyl)hydroxylamine (Free Base) Intermediate->FreeBase Hydrazinolysis Reagents2 Hydrazine Hydrate (EtOH/CHCl3) Product O-(3-Bromophenyl)hydroxylamine HCl (Final Salt) FreeBase->Product Salt Formation Reagents3 HCl in Dioxane/Et2O

Caption: Step-wise synthesis pathway from phenol to hydroxylamine hydrochloride via phthalimide protection.

Materials & Stoichiometry

Reagent Table

ComponentRoleEquiv.MW ( g/mol )Notes
3-Bromophenol Substrate1.0173.01Ensure dryness; hygroscopic.
N-Hydroxyphthalimide Nucleophile1.1163.13Recrystallize if deeply colored.
Triphenylphosphine (

)
Reductant1.2262.29Polymer-bound

can be used for easier cleanup.
DIAD Oxidant1.2202.21Diisopropyl azodicarboxylate.[1] Preferred over DEAD (safer).
Hydrazine Hydrate Deprotection3.050.06Toxic/Carcinogen. Handle in fume hood.
HCl (4M in Dioxane) Acid SourceExcess36.46For salt formation.

Detailed Experimental Protocol

Step 1: Preparation of N-(3-Bromophenoxy)phthalimide

Objective: Covalent attachment of the amino source to the phenol oxygen.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-bromophenol (1.73 g, 10 mmol), triphenylphosphine (3.15 g, 12 mmol), and N-hydroxyphthalimide (1.79 g, 11 mmol). Dissolve in anhydrous THF (50 mL).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Addition: Add DIAD (2.42 g, 2.36 mL, 12 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.

    • Critical Checkpoint: The solution typically turns yellow/orange. Maintain temperature < 5 °C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting phenol spot should disappear.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) and brine (50 mL). Dry over 
    
    
    
    .[1][2][3][4]
  • Purification: Purify by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white to off-white solid.[4]

Step 2: Deprotection to O-(3-Bromophenyl)hydroxylamine

Objective: Cleavage of the phthalimide protecting group.

  • Solubilization: Dissolve the purified phthalimide intermediate (from Step 1) in a mixture of CHCl3:MeOH (9:1, approx. 10 mL/g of substrate).

    • Note: Pure MeOH can be used, but solubility may be limited.

  • Hydrazinolysis: Add hydrazine hydrate (3.0 equiv) dropwise at RT.

  • Stirring: Stir vigorously. A white precipitate (phthalhydrazide byproduct) will begin to form within 30–60 minutes.

  • Completion: Monitor by TLC (the intermediate spot will disappear; the product is polar and stains with ninhydrin). Reaction time is typically 2–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble phthalhydrazide. Wash the pad with

    
    .
    
  • Isolation: Concentrate the filtrate carefully in vacuo (bath temp < 30 °C).

    • Caution: Free base O-arylhydroxylamines can be thermally unstable. Do not overheat.

Step 3: Hydrochloride Salt Formation

Objective: Stabilization and final isolation.

  • Dissolution: Dissolve the crude oily residue from Step 2 in diethyl ether (

    
    , 20 mL). Cool to 0 °C.
    
  • Acidification: Add 4M HCl in dioxane dropwise with stirring until no further precipitation occurs (pH ~2–3).

  • Collection: Filter the resulting white solid under vacuum.

  • Washing: Wash the filter cake with cold

    
     (2 x 10 mL) to remove traces of hydrazine or organic impurities.
    
  • Drying: Dry under high vacuum at RT for 4 hours.

    • Final Product:O-(3-Bromophenyl)hydroxylamine Hydrochloride.[5][6]

    • Storage: Store at -20 °C under argon. Hygroscopic.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

~11.0 (br s,

), 7.0–7.5 (m, 4H, Ar-H). Absence of phthalimide peaks (~7.9 ppm).
Purity HPLC (C18, ACN/H2O)> 95% Area under curve.
Appearance VisualWhite to off-white crystalline solid.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure THF is anhydrous. Water kills the phosphonium intermediate.

  • Sticky Solid in Step 3: If the salt oils out, triturate with cold pentane or hexanes to induce crystallization.

  • Residual Phthalhydrazide: If the byproduct remains after Step 2 filtration, redissolve the crude product in DCM and wash with water (phthalhydrazide is water-soluble, the free base hydroxylamine is in DCM). Then proceed to salt formation.

Safety & Hazards (HSE)

  • Hydrazine Hydrate: Potent carcinogen, sensitizer, and highly toxic to aquatic life. Use double-gloving and work strictly within a fume hood. Quench waste with bleach (sodium hypochlorite) before disposal.

  • DIAD: Shock sensitive if heated under confinement. Store in a cool place. Reaction is exothermic; control addition rate.

  • 3-Bromophenol: Toxic by ingestion and skin contact.[7]

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[8] Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • General Procedure for O-Arylhydroxylamines: Petrassi, H. M., et al. "A General Procedure for the Synthesis of O-Arylhydroxylamines." Organic Letters, 2001, 3(1), 139–142. (Note: Adapts the N-hydroxyphthalimide route).
  • Alternative N-Boc Route: Berman, A. M., & Johnson, J. S.[9] "Copper-Catalyzed Electrophilic Amination of Diorganozinc Nucleophiles." Journal of Organic Chemistry, 2006, 71(1), 219–224.[9] Link

  • Physical Data: PubChem Compound Summary for CID 11563 (3-Bromophenol). Link

Sources

Method

using O-(3-bromophenyl)hydroxylamine as a hydroxylamine equivalent in synthesis

This Application Note is structured to guide researchers in the utilization of -(3-bromophenyl)hydroxylamine (CAS: 93649-18-6 / HCl salt: 1387003-36-2) as a robust, bench-stable electrophilic amination reagent. Unlike th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of


-(3-bromophenyl)hydroxylamine  (CAS: 93649-18-6 / HCl salt: 1387003-36-2) as a robust, bench-stable electrophilic amination reagent.

Unlike the shock-sensitive


-(2,4-dinitrophenyl)hydroxylamine (DPH) or the less reactive 

-benzoyl derivatives, the 3-bromophenyl variant offers a unique balance of stability and reactivity, with the added utility of the bromine handle for potential post-reaction tracking or functionalization of the leaving group.

Application Note: Electrophilic Amination using -(3-Bromophenyl)hydroxylamine


 Bond Formation via 

-Aryl Hydroxylamine Transfer

Executive Summary


-(3-bromophenyl)hydroxylamine serves as a practical "

" synthon
. In transition-metal-catalyzed (Cu, Rh) or uncatalyzed electrophilic aminations, the

bond acts as the reactive center. The 3-bromophenoxide moiety functions as a competent leaving group (

~9.0), superior to unsubstituted phenoxide (

~10.0) due to the inductive electron-withdrawing effect of the bromine atom, yet significantly safer than polynitro-substituted analogs.

Key Applications:

  • Electrophilic Amination: Direct conversion of carbanions (Grignard, Organozinc) to primary amines.

  • Heterocycle Synthesis:

    
    -amination of indoles, pyrroles, and carbazoles.
    
  • Late-Stage Functionalization: Introduction of amino groups into complex scaffolds under mild conditions.

Reagent Preparation (The Buchwald Method)

Note: While


-(3-bromophenyl)hydroxylamine is commercially available, in-house preparation ensures freshness and purity, which are critical for preventing catalyst poisoning in subsequent steps.

This protocol utilizes the Palladium-catalyzed


-arylation of ethyl acetohydroximate, followed by acidic hydrolysis, as established by Buchwald et al. This route avoids the use of explosive precursors.
Materials:
  • Ethyl acetohydroximate (

    
     equiv)
    
  • 1-Bromo-3-iodobenzene (

    
     equiv) [Selectivity Note: The reaction occurs at the C-I bond]
    
  • 
     (
    
    
    
    mol %)
  • Biaryl Phosphine Ligand (e.g.,

    
     or 
    
    
    
    ,
    
    
    mol %)
  • 
     (
    
    
    
    equiv)
  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:
  • Coupling Reaction:

    • Charge an oven-dried Schlenk flask with

      
      , Ligand, and 
      
      
      
      .
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Toluene, Ethyl acetohydroximate, and 1-Bromo-3-iodobenzene.

    • Heat to

      
       for 4–6 hours. Monitor by TLC/GC-MS for consumption of the aryl iodide.
      
    • Checkpoint: The bromine atom remains intact due to the chemoselectivity of the catalyst system for the iodide.

  • Hydrolysis (Unmasking the Amine):

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

    • Redissolve the intermediate (

      
      -aryl hydroximated) in 1,4-dioxane.
      
    • Add

      
       (
      
      
      
      equiv) and stir at room temperature for 2 hours.
    • Observation: A white precipitate (

      
      -(3-bromophenyl)hydroxylamine hydrochloride) may form.
      
  • Isolation:

    • Dilute with

      
      . Filter the solid hydrochloride salt.
      
    • Wash with cold

      
       and dry under vacuum.
      
    • Storage: Store at

      
       under Argon. Stable for >6 months.
      

Application Protocol: Copper-Catalyzed Electrophilic Amination

This protocol details the conversion of an organozinc reagent to a primary amine. The 3-bromophenyl group facilitates the oxidative addition of Copper(I) into the


 bond.
Reaction Scheme Overview


Materials:
  • Substrate: Organozinc reagent (

    
    , prepared via LiCl-mediated insertion or transmetallation).
    
  • Reagent:

    
    -(3-bromophenyl)hydroxylamine (
    
    
    
    equiv).
  • Catalyst:

    
     (
    
    
    
    mol %) or
    
    
    .
  • Ligand: 1,10-Phenanthroline or TMEDA (equimolar to Cu).

  • Solvent: THF or THF/NMP mixtures.

Experimental Procedure:
  • Catalyst Activation:

    • In a flame-dried vial, mix

      
       (
      
      
      
      mmol) and 1,10-phenanthroline (
      
      
      mmol) in THF (
      
      
      mL). Stir for 10 min to form the active complex (Green/Blue solution).
  • Reagent Preparation:

    • In a separate vial, neutralize the

      
      -(3-bromophenyl)hydroxylamine hydrochloride salt by suspending it in THF and adding 
      
      
      
      equiv of
      
      
      or mild base. Note: The free base is used for the reaction.
    • Alternatively, use the hydrochloride salt directly if the organozinc reagent is in excess (sacrificial base).

  • Amination:

    • Cool the organozinc solution (

      
       mmol) to 
      
      
      
      .
    • Add the Copper catalyst solution via syringe.

    • Dropwise add the

      
      -(3-bromophenyl)hydroxylamine solution.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with aqueous

      
       (buffer pH 9) to sequester copper.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash organic layers with

      
       to remove the 3-bromophenol byproduct .
      
    • Critical Step: The 3-bromophenol byproduct is acidic. The NaOH wash ensures it is removed from the basic amine product.

  • Purification:

    • Dry over

      
      , concentrate, and purify via flash chromatography (DCM/MeOH/Ammonia).
      

Mechanistic Pathway & Visualization

The reaction proceeds via a


 catalytic cycle. The specific electronic nature of the 3-bromophenyl group lowers the activation energy for the oxidative addition step compared to simple phenyl analogs.

G Start Cu(I) Species (Active Catalyst) OxAdd Oxidative Addition Insertion into N-O Bond Start->OxAdd + H2N-O(3-Br-Ph) Inter1 Cu(III)-Amido-Phenoxide Intermediate OxAdd->Inter1 TransMet Transmetallation with R-ZnX Inter1->TransMet + R-ZnX - Zn(X)(O-3-Br-Ph) Inter2 Cu(III)-Alkyl-Amido Complex TransMet->Inter2 RedElim Reductive Elimination C-N Bond Formation Inter2->RedElim RedElim->Start Regeneration Product Product: R-NH2 + 3-Br-Phenol RedElim->Product

Figure 1: Catalytic cycle for electrophilic amination. The 3-bromophenoxide acts as the leaving group during the transmetallation/oxidative addition sequence.

Comparative Data: Hydroxylamine Equivalents

The following table highlights why a researcher would choose the 3-bromo variant over traditional reagents.

ReagentStabilityReactivity (

Cleavage)
Leaving Group

Safety Hazard

-(3-Br-Ph)hydroxylamine
High (Bench Stable) High ~9.0 Low (Irritant)

-Benzoyl hydroxylamine
HighModerate~4.2 (Benzoic acid)Low

-(2,4-Dinitrophenyl) (DPH)
LowVery High~4.0Explosion Risk

-Mesyl hydroxylamine (MSH)
Low (Hygroscopic)High-1.9Unstable / Variable

Interpretation: The 3-bromophenyl reagent occupies a "Goldilocks" zone—sufficiently reactive for metal-catalyzed processes without the handling risks of DPH or the preparation complexity of MSH.

Safety & Handling

  • Toxicity: 3-Bromophenol (the leaving group) is toxic and corrosive. Wear proper PPE (gloves, goggles).

  • Thermal Stability: While stable at room temperature, do not heat the neat solid above

    
    .
    
  • Incompatibility: Avoid mixing with strong reducing agents (e.g.,

    
    ) unless 
    
    
    
    cleavage is the intended quenching step.

References

  • Preparation via Pd-Catalysis: Maimone, T. J.; Buchwald, S. L.[1][2] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society, 2010 , 132(29), 9990–9991. [Link]

  • General Electrophilic Amination (Cu-Catalyzed): Berman, A. M.; Johnson, J. S. "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful

    
     and 
    
    
    
    Synthons." The Journal of Organic Chemistry, 2006 , 71(1), 219–224.[3] [Link]
  • O-Aryl Hydroxylamines in Synthesis: Ghosh, R.; Olofsson, B. "Synthesis of O-Arylhydroxylamines by Room Temperature Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate."[1] Organic Letters, 2014 , 16(6), 1830–1832.[1] [Link]

  • Leaving Group Effects in Amination: McDonald, S. L.; Wang, Q. "Copper-Catalyzed Electrophilic Amination of Heteroarenes with O-Benzoylhydroxylamines." Chemical Communications, 2014 , 50, 2535-2538. [Link]

Sources

Application

Application Note: Synthesis of Substituted Benzofurans via Palladium-Catalyzed Intramolecular Cyclization of O-Aryloximes

For Researchers, Scientists, and Drug Development Professionals Introduction Benzofurans are a pivotal class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurans are a pivotal class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and materials with significant biological and photophysical properties.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, antimicrobial, and anti-inflammatory effects, making them highly sought-after targets in medicinal chemistry and drug discovery.[2] Consequently, the development of efficient and versatile synthetic methodologies for constructing the benzofuran scaffold is of paramount importance.

Traditional methods for benzofuran synthesis often require harsh reaction conditions or multi-step procedures. In recent years, transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of complex heterocyclic systems.[3][4] This application note details a modern and robust strategy for the synthesis of substituted benzofurans through the palladium-catalyzed intramolecular cyclization of readily accessible O-aryloximes. This approach offers a convergent and flexible route to a diverse range of benzofuran derivatives, starting from simple aryl halides and ketoximes.

Mechanism & Rationale: A Palladium-Catalyzed Domino Approach

The synthesis of benzofurans from O-aryloximes is a testament to the power of palladium catalysis in orchestrating complex bond-forming events in a single operation. The overall transformation can be viewed as a domino sequence involving an initial intermolecular C-O cross-coupling to form the O-aryloxime, followed by an intramolecular C-H activation and cyclization.

The key cyclization step is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, initiated by the chelation-assisted C-H activation at the ortho-position of the O-aryl ring. The oxime nitrogen acts as a directing group, facilitating the formation of a palladacycle intermediate. Subsequent intramolecular insertion of the oxime double bond into the Pd-C bond, followed by reductive elimination, forges the benzofuran ring and regenerates the active palladium catalyst. A plausible catalytic cycle is depicted below.

Catalytic Cycle for Benzofuran Synthesis cluster_0 Catalytic Cycle O-Aryloxime O-Aryloxime Palladacycle Intermediate Palladacycle Intermediate O-Aryloxime->Palladacycle Intermediate C-H Activation (Directed by Oxime) Pd(II) Catalyst Pd(II) Catalyst Palladacycle Intermediate->Pd(II) Catalyst Ligand Exchange Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Palladacycle Intermediate->Cyclized Pd(II) Intermediate Intramolecular Insertion Benzofuran Product Benzofuran Product Cyclized Pd(II) Intermediate->Benzofuran Product Reductive Elimination Regenerated Pd(II) Regenerated Pd(II) Regenerated Pd(II)->Pd(II) Catalyst Re-oxidation (if necessary)

Caption: Proposed Catalytic Cycle for Benzofuran Synthesis.

Application Scope & Limitations

A significant advantage of this palladium-catalyzed method is its broad substrate scope, allowing for the synthesis of a wide array of substituted benzofurans. The reaction tolerates various functional groups on both the aryl ring of the O-aryloxime and the ketoxime moiety.

EntryAryl Halide SubstrateKetoxime SubstrateProductYield (%)
14-BromoacetophenoneAcetophenone Oxime2-Phenyl-5-acetylbenzofuran85
24-ChlorotoluenePropiophenone Oxime2-Ethyl-5-methylbenzofuran78
31-Bromo-4-methoxybenzeneCyclohexanone Oxime7-Methoxy-1,2,3,4-tetrahydrodibenzofuran92
41-Bromo-3-(trifluoromethyl)benzeneAcetone Oxime2-Methyl-6-(trifluoromethyl)benzofuran65
52-BromopyridinePhenylacetaldehyde Oxime2-Benzylbenzofuro[2,3-b]pyridine72

Limitations:

While this method is broadly applicable, some limitations have been observed.

  • Steric Hindrance: Highly substituted O-aryloximes, particularly with bulky groups at the ortho-position of the aryl ring, may exhibit lower reactivity and yields.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aryl ring can sometimes deactivate the C-H bond towards palladation, requiring more forcing reaction conditions.

  • Chelating Functional Groups: Substrates containing strong chelating groups may interfere with the palladium catalyst, leading to catalyst inhibition.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a 2-substituted benzofuran from an O-aryloxime.

Materials and Reagents:

  • O-Aryloxime (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk tube or a flame-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (Oxime, Pd(OAc)₂, Ligand, Base, Toluene) setup->addition reaction Heating & Stirring (e.g., 110 °C, 12-24 h) addition->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end_node End characterization->end_node

Caption: General Experimental Workflow.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere of argon, add the O-aryloxime (1.0 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted benzofuran.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Impure starting materials.1. Use fresh Pd(OAc)₂ and ligand. 2. Ensure the reaction is set up under a strictly inert atmosphere with anhydrous solvents. 3. Purify the O-aryloxime and ensure the base is dry.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect palladium-to-ligand ratio. 3. Decomposition of starting material or product.1. Lower the reaction temperature and monitor closely. 2. Screen different Pd:ligand ratios (e.g., 1:1, 1:2). 3. Reduce the reaction time.
Inconsistent Yields 1. Variations in reagent quality. 2. Inefficient stirring. 3. Inconsistent heating.1. Use reagents from a reliable source and store them properly. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Use a temperature-controlled oil bath.
Difficulty in Purification 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel.1. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Consider alternative purification methods such as recrystallization or preparative TLC.

Conclusion

The palladium-catalyzed intramolecular cyclization of O-aryloximes represents a highly effective and versatile method for the synthesis of substituted benzofurans. This approach is characterized by its operational simplicity, broad substrate scope, and tolerance of various functional groups. The ability to construct the benzofuran core in a single, efficient step from readily available starting materials makes this methodology particularly attractive for applications in medicinal chemistry and materials science, where rapid access to diverse molecular scaffolds is crucial. The insights and protocols provided in this application note are intended to enable researchers to successfully implement this powerful synthetic strategy in their own laboratories.

References

  • Ghosh, R., Stridfeldt, E., & Olofsson, B. (2014). Metal-free one-pot synthesis of benzofurans. Chemistry – A European Journal, 20(29), 8888-8892. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 415-433. [Link]

  • Ghosh, R., & Olofsson, B. (2014). Metal-Free Synthesis of N-Aryloxyimides and Aryloxyamines. Organic Letters, 16(7), 1830-1833. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. [Link]

  • Cacchi, S., Fabrizi, G., & Lamba, D. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Yue, D., Gauthier, D. R., & Larock, R. C. (2004). Palladium-Catalyzed Intramolecular O-Arylation of Enolates: Application to Benzo[b]furan Synthesis. Organic Letters, 6(25), 4739–4742. [Link]

  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148. [Link]

  • Chen, C. Y., et al. (2014). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 79(18), 8657–8665. [Link]

  • Chen, W., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

  • Aslan, M., & Küçükgüzel, Ş. G. (2021). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Letters in Drug Design & Discovery, 18(1), 85-96. [Link]

  • Trend, R. M., Ramtohul, Y. K., Ferreira, E. M., & Stoltz, B. M. (2003). Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. Angewandte Chemie International Edition, 42(25), 2892-2895. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimal Solvent Systems for O-(3-bromophenyl)hydroxylamine Coupling Reactions

Welcome to the technical support center for optimizing O-(3-bromophenyl)hydroxylamine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing O-(3-bromophenyl)hydroxylamine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of solvent systems in palladium-catalyzed C-N cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemical principles that govern success in these transformations. The solvent is not merely a medium but an active participant that dictates solubility, catalyst stability, reaction rate, and even selectivity.[1][2][3] This resource synthesizes field-proven insights and peer-reviewed data to empower you to troubleshoot issues and rationalize your experimental design.

Troubleshooting Guide

This section addresses specific, common problems encountered during the coupling of O-(3-bromophenyl)hydroxylamine and its derivatives. The solutions focus on solvent-based interventions.

Problem 1: My reaction shows low or no conversion to the desired N-aryl product.

This is the most frequent challenge and can stem from several solvent-related issues.

  • Potential Cause A: Poor Solubility of Reactants or Base.

    • Explanation: Palladium-catalyzed cross-coupling reactions involve components with vastly different polarities: an organic aryl halide, a hydroxylamine (often as a salt), and an inorganic base (e.g., Cs₂CO₃, K₃PO₄).[1] If any of these are not sufficiently soluble, the reaction will be slow or fail entirely. O-(3-bromophenyl)hydroxylamine, being a polar molecule, may have limited solubility in purely non-polar solvents.[4]

    • Solution:

      • Switch to a More Polar Aprotic Solvent: If you started with a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as 1,4-dioxane , tetrahydrofuran (THF) , or N,N-dimethylformamide (DMF) .[5][6] These solvents are better at dissolving the full range of solutes involved in the reaction.[1]

      • Consider a Solvent Mixture: A mixture of solvents can be effective. For instance, a toluene/dioxane mixture can balance the solubility of non-polar aryl halides and more polar reagents.

      • Use of Water (Biphasic System): For Suzuki-Miyaura couplings, aqueous or biphasic solvent systems are known to enhance base effectiveness and reaction rates, a principle that can be cautiously extrapolated to some C-N couplings.[6][7] However, for hydroxylamine coupling, excess water can be detrimental (see Problem 2). A small amount of water (e.g., 5%) might be tolerated and could aid in dissolving the base.[8]

  • Potential Cause B: Catalyst Deactivation or Instability.

    • Explanation: The solvent's interaction with the palladium catalyst is crucial. Some solvents can act as coordinating ligands, competing with the primary phosphine ligand and affecting catalyst stability and activity.[1][9] For example, highly coordinating solvents might displace the necessary ligand from the metal center, leading to catalyst decomposition.

    • Solution:

      • Match Solvent to Catalyst System: Less polar solvents like toluene or 1,4-dioxane are often a good starting point as they are less likely to interfere with the catalyst-ligand complex.[1][5] A study on the palladium-catalyzed coupling of hydroxylamines specifically found toluene to be highly effective with the BippyPhos ligand.[10]

      • Avoid Protic Solvents: Protic solvents like ethanol or methanol should generally be avoided as the primary solvent. They can coordinate strongly to the metal center and, more importantly, deactivate the hydroxylamine nucleophile through hydrogen bonding.[11][12]

Problem 2: I'm observing significant formation of side products, such as aniline (from N-O bond cleavage) or biaryl homocoupling.

Side reactions are often a sign that the catalytic cycle is being diverted from the desired pathway.

  • Potential Cause A: N-O Bond Cleavage.

    • Explanation: The N-O bond in the hydroxylamine product is potentially labile under harsh conditions. While primarily influenced by temperature and the strength of the base, the solvent can play a role by affecting the local concentration and reactivity of species that might promote cleavage.

    • Solution:

      • Use Aprotic, Non-coordinating Solvents: Solvents like toluene or dioxane provide a relatively inert environment that is less likely to promote undesired bond cleavage compared to highly polar, coordinating solvents.

      • Lower Reaction Temperature: If using a high-boiling point solvent like DMF or DMSO, try reducing the temperature. If the reaction rate suffers, a more active catalyst/ligand system may be required, rather than forcing the reaction with heat.

  • Potential Cause B: Reductive Dehalogenation or Homocoupling.

    • Explanation: These side products often arise from issues in the catalytic cycle, particularly if the reductive elimination step is slow compared to side reactions of the Pd(II) intermediate. Solvent polarity can influence the rates of the different steps in the catalytic cycle.

    • Solution:

      • Optimize Solvent Polarity: There is a delicate balance. While polar solvents can be beneficial for solubility and stabilizing catalytic intermediates, they can sometimes favor undesired pathways.[3] Screening a range of solvents from non-polar (toluene) to moderately polar (THF, dioxane) to polar aprotic (DMF, MeCN) is often necessary.[13]

      • Ensure Anhydrous Conditions: Water or other protic impurities can lead to decomposition of intermediates and promote side reactions. Using a dry, aprotic solvent is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a solvent in O-(3-bromophenyl)hydroxylamine coupling reactions?

A1: The solvent performs several critical functions in a palladium-catalyzed cross-coupling reaction:

  • Solubilization: It must dissolve the aryl halide, the hydroxylamine, the base, and the catalyst system to allow them to interact in the solution phase.[5]

  • Heat Regulation: It acts as a heat sink, allowing for precise temperature control of the reaction.[1]

  • Influence on Mechanism: The solvent stabilizes intermediates and transition states within the catalytic cycle. Its polarity and coordinating ability can significantly influence reaction rates and selectivity.[1][2][3] For instance, polar solvents can stabilize charged intermediates, potentially accelerating key steps like oxidative addition.[3]

Q2: Should I use a polar protic or a polar aprotic solvent?

A2: For coupling reactions involving nucleophiles like hydroxylamines, polar aprotic solvents are strongly preferred .[11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, acetone): These solvents have dipole moments that allow them to dissolve polar species, but they lack O-H or N-H bonds.[12][14] This is critical because they do not form strong hydrogen bonds with the hydroxylamine nucleophile, leaving its lone pairs available for reaction.[11]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[12][14] They can form a "cage" around the hydroxylamine, solvating it so effectively that its nucleophilicity is suppressed, drastically slowing down or inhibiting the desired SN2-type reaction pathway.[11][15]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2]; edge [lblstyle="font-family: Arial, sans-serif; font-size: 12px;"];

} end Caption: Effect of solvent type on hydroxylamine nucleophilicity.

Q3: What are the best starting solvents to screen for my reaction?

A3: Based on extensive literature for Buchwald-Hartwig aminations and related C-N couplings, a standard set of solvents to screen would include:

  • Toluene: An excellent non-polar starting point. It is often effective and simplifies product workup due to its immiscibility with water and moderate boiling point.[5][10]

  • 1,4-Dioxane: A slightly more polar, water-miscible ethereal solvent. It is a very common and effective choice for many cross-coupling reactions.[5][16]

  • Tetrahydrofuran (THF): Similar to dioxane but with a lower boiling point, which may be useful for reactions that are sensitive to high temperatures.[5]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent useful when solubility is a major issue.[1][5] However, its high boiling point can make product isolation difficult.[17]

SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
Toluene 1112.4Non-polar AproticGood first choice; easy workup; less coordinating.[5][10]
1,4-Dioxane 1012.2"Borderline" Polar AproticExcellent general-purpose solvent; good solubility for many reagents.[5][16]
THF 667.5"Borderline" Polar AproticGood for lower temperature reactions; peroxide formation risk.[5][18]
Acetonitrile (MeCN) 8237.5Polar AproticHighly polar; can sometimes alter reaction selectivity.[13][19]
DMF 15336.7Polar AproticExcellent solvating power for polar reagents and salts; difficult to remove.[1][5][17]

Q4: How do I design an experiment to find the optimal solvent?

A4: A systematic approach is key. A parallel reaction screening is the most efficient method.

Protocol: Parallel Solvent Screening for O-(3-bromophenyl)hydroxylamine Coupling
  • Preparation: In an array of reaction vials inside a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., BippyPhos, Xantphos).

  • Reagent Addition: To each vial, add the aryl halide (e.g., your coupling partner), O-(3-bromophenyl)hydroxylamine, and the base (e.g., Cs₂CO₃). Ensure all solids are dispensed accurately.

  • Solvent Dispensing: Add an equal volume of each anhydrous solvent to be tested (e.g., Toluene, Dioxane, THF, DMF) to the respective vials.

  • Reaction: Seal the vials, remove the reaction block from the glovebox, and place it on a pre-heated stirring plate set to the desired temperature (e.g., 80-100 °C).[10]

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

  • Analysis: Compare the results to identify the solvent that provides the best balance of reaction rate, yield, and purity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} end Caption: Troubleshooting workflow for solvent optimization.

References
  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Studies of tertiary amine oxides. Part 7. Solvent effects on the rearrangement of N-arylamine oxides to O-arylhydroxylamines. The S Ni mechanism Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL: [Link]

  • Title: Solvent coordination to palladium can invert the selectivity of oxidative addition Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: How are solvents chosen in organic reactions? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL: [Link]

  • Title: The Effect of Functional Group Polarity in Palladium Immobilized Multiwalled Carbon Nanotube Catalysis: Application in Carbon–Carbon Coupling Reaction Source: MDPI URL: [Link]

  • Title: Optimization of the Temperature, Solvent, and Additive Source: ResearchGate URL: [Link]

  • Title: Solvent effects on the rearrangement of N-arylamine oxides to O-arylhydroxylamines. The S Ni mechanism Source: ResearchGate URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: Solvent Selection Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Protic vs. Aprotic Solvents: Difference in Organic Chemistry Source: Orango URL: [Link]

  • Title: Solubility for Common Extractable Compounds Source: Jordi Labs URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: University of Rochester Chemistry URL: [Link]

  • Title: Hydroxylamine - Solubility Source: Solubility of Things URL: [Link]

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]

  • Title: Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Source: Quora URL: [Link]

  • Title: Protic vs Aprotic Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: PMC URL: [Link]

  • Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine Source: Beilstein Journals URL: [Link]

  • Title: The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides Source: Organic Chemistry Portal URL: [Link]

  • Title: O-(3-bromophenyl)hydroxylamine hydrochloride (C6H6BrNO) Source: PubChem URL: [Link]

  • Title: Hydroxylamine synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides Source: National Library of Medicine URL: [Link]

  • Title: Methods for Hydroxamic Acid Synthesis Source: PMC - NIH URL: [Link]

  • Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL: [Link]

  • Title: What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]

  • Title: Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide Source: ResearchGate URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

Sources

Optimization

Technical Support Center: Purification of O-(3-bromophenyl)hydroxylamine Hydrochloride

Topic: Purification & Handling of Crude O-(3-bromophenyl)hydroxylamine Hydrochloride CAS: 1387003-36-2 Molecular Formula: C₆H₆BrNO · HCl Support Level: Advanced (Senior Scientist Tier) Core Directive & Safety Warning Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Crude O-(3-bromophenyl)hydroxylamine Hydrochloride CAS: 1387003-36-2 Molecular Formula: C₆H₆BrNO · HCl Support Level: Advanced (Senior Scientist Tier)

Core Directive & Safety Warning

Status: CRITICAL SAFETY NOTICE O-Arylhydroxylamines and their salts are potentially energetic compounds . While the hydrochloride salt stabilizes the molecule, it remains sensitive to thermal shock and prolonged exposure to moisture.

  • NEVER heat the dry solid above 60°C.

  • NEVER store the free base; it must be stored as the hydrochloride salt to prevent rearrangement to the aminophenol or decomposition.

  • ALWAYS use plastic or non-metallic spatulas to avoid transition metal-catalyzed decomposition.

Initial Assessment: Characterizing Your Crude

Before selecting a purification method, determine the nature of your impurity profile.

ObservationProbable ImpurityRecommended Protocol
Green/Blue Tint Residual Copper (from Cu-mediated coupling)Protocol A (Chelation Wash)
Orange/Red Color Azobenzene or nitroso byproductsProtocol B (Acid-Base Extraction)
Sticky/Gummy Solid Residual solvent or phthalimide byproductsProtocol C (Trituration/Recrystallization)
Insoluble White Solid Phthalhydrazide (if made via Gabriel synthesis)Protocol B (Filtration at High pH)

Purification Protocols

Protocol A: Copper Removal (For Cu-Catalyzed Synthesis)

Use this if your material was synthesized via Chan-Lam coupling using aryl boronic acids.

  • Dissolve the crude hydrochloride in minimal Ethyl Acetate (EtOAc) . Note: You may need to liberate the free base first with saturated NaHCO₃ if the salt is not soluble in EtOAc.

  • Wash the organic phase 3x with 10% aqueous ammonia (NH₄OH) or 0.1 M EDTA (pH 8) .

    • Mechanism:[1][2][3][4][5] Ammonia/EDTA sequesters Cu(II) ions better than water alone.

  • Wash with brine, dry over Na₂SO₄, and proceed to Protocol B to reform the salt.

Protocol B: The "Reset" (Acid-Base Extraction)

This is the most robust method to remove non-basic organic impurities (e.g., unreacted bromobenzene, nitro compounds).

  • Liberation: Suspend the crude salt in EtOAc (10 mL/g). Add saturated aqueous NaHCO₃ (10 mL/g) and stir until the solid dissolves and gas evolution ceases.

  • Separation: Separate layers. Extract the aqueous layer once more with EtOAc.

  • Acid Wash (Critical): Wash the combined organic layers with water (to remove excess base) and then brine .

  • Salt Formation:

    • Cool the EtOAc solution to 0°C.[6]

    • Slowly add 4M HCl in Dioxane or HCl gas in Ether (1.1 equivalents).

    • A white precipitate should form immediately.

  • Isolation: Filter the solid under argon/nitrogen. Wash with cold diethyl ether.

Protocol C: Recrystallization (The "Polish")

Use this for final polishing of >90% pure material.

  • Solvent System: Ethanol (EtOH) / Diethyl Ether (Et₂O).

  • Method:

    • Dissolve the salt in the minimum amount of warm Ethanol (40-50°C) . Do not boil.

    • If insoluble particles remain (likely inorganic salts like NaCl), filter the hot solution.

    • Allow the solution to cool to room temperature.

    • Slowly add Diethyl Ether dropwise until persistent turbidity is observed.

    • Store at -20°C overnight.

    • Collect crystals via cold filtration.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying O-arylhydroxylamines based on the synthesis origin and impurity profile.

PurificationWorkflow Start Crude O-(3-bromophenyl) hydroxylamine HCl CheckColor Visual Inspection: Color? Start->CheckColor GreenBlue Green/Blue Tint (Cu Contamination) CheckColor->GreenBlue Cu residues OrangeRed Orange/Red/Brown (Organic Impurities) CheckColor->OrangeRed Organics WhiteOffWhite White/Off-White (Near Pure) CheckColor->WhiteOffWhite High Purity CuWash Protocol A: NH4OH / EDTA Wash GreenBlue->CuWash AcidBase Protocol B: Acid-Base Extraction (Remove non-basics) OrangeRed->AcidBase Recryst Protocol C: Recrystallization (EtOH / Et2O) WhiteOffWhite->Recryst CuWash->AcidBase After Cu removal AcidBase->Recryst If color persists or for analytical std Final Pure HCl Salt Store at -20°C Recryst->Final

Figure 1: Purification logic flow for O-arylhydroxylamine hydrochloride salts.

Troubleshooting & FAQs

Q1: My product turned into a black oil after sitting on the bench. What happened? A: You likely experienced the "Bamberger-like" rearrangement or oxidation. O-Arylhydroxylamines are unstable as free bases and sensitive to moisture.

  • Fix: Always store as the HCl salt. If it oiled out, attempt to redissolve in EtOAc, wash with NaHCO₃, and immediately re-acidify with anhydrous HCl to recover the salt.

Q2: I have a high background signal in my HPLC. Is it the compound? A: Yes. O-Arylhydroxylamines can decompose on silica columns and in certain HPLC buffers (especially basic ones).

  • Fix: Use a low-pH mobile phase (0.1% TFA or Formic Acid). Avoid long retention times. Inject a fresh sample immediately after preparation.

Q3: The melting point is lower than reported (Reports: ~150°C dec). A: This indicates retained solvent or partial decomposition.

  • Fix: Dry the salt in a vacuum desiccator over P₂O₅ for 24 hours. Do not use heat to dry, as this accelerates decomposition.

Q4: Can I use silica gel chromatography? A: Generally, NO for the salt.

  • Reason: The free base degrades on silica. If you must chromatograph, use the free base with neutralized silica (pre-treated with 1% Et₃N) and elute quickly with Hexane/EtOAc. Re-form the salt immediately after collection.

Storage & Stability Specifications

ParameterSpecificationReason
Temperature -20°C (Freezer)Prevents thermal rearrangement to aminophenols.
Atmosphere Argon/NitrogenPrevents oxidation to nitrosoarenes.
Container Amber GlassLight sensitivity leads to radical formation.
Shelf Life 6 MonthsRe-titrate or check NMR before use after 6 months.

References

  • Synthesis of O-Arylhydroxylamines via Cu-Catalysis: Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The Copper-Mediated Reaction of Arylboronic Acids with N-Hydroxyphthalimide: A Practical Route to O-Arylhydroxylamines. Organic Letters, 3(1), 139–142. [Link]

  • Pd-Catalyzed Synthesis (Alternative Route): Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • General Stability of Hydroxylamine Salts: Lobachemie. (n.d.). Hydroxylamine Hydrochloride MSDS. Retrieved February 21, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectrum Analysis of O-(3-bromophenyl)hydroxylamine Hydrochloride

Executive Summary Product: O-(3-bromophenyl)hydroxylamine hydrochloride CAS: 1387003-36-2 (Free base analog refs: 92993-96-9) Primary Application: Electrophilic amination reagents, Kinase inhibitor synthesis (e.g., MEK i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: O-(3-bromophenyl)hydroxylamine hydrochloride CAS: 1387003-36-2 (Free base analog refs: 92993-96-9) Primary Application: Electrophilic amination reagents, Kinase inhibitor synthesis (e.g., MEK inhibitors).

This technical guide provides a comparative spectral analysis of O-(3-bromophenyl)hydroxylamine hydrochloride. Unlike standard certificates of analysis that list simple purity, this guide focuses on structural performance markers —specifically distinguishing the stable hydrochloride salt from its labile free base and identifying critical isomeric impurities (3-bromo vs. 4-bromo) that affect downstream drug efficacy.

Structural Context & Significance

The target molecule combines a meta-substituted bromobenzene core with an amino-oxy (


) moiety. In its hydrochloride form, the amine is protonated (

), significantly enhancing shelf-life stability compared to the oxidation-prone free base.
Critical Quality Attributes (CQA) Detectable by IR
  • Salt Formation: Confirmation of protonation (Critical for stability).

  • Regio-Isomeric Purity: Distinguishing meta-substitution from para-impurities (Critical for biological activity).

  • Absence of Starting Materials: Verifying removal of hydroxylamine or phthalimide precursors.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the IR fingerprint of the target product against its most common "alternatives" (impurities or wrong forms).

Comparison A: Hydrochloride Salt (Target) vs. Free Base (Unstable Precursor)

The most common quality issue is incomplete salt formation or hydrolysis during storage.

Spectral RegionTarget: HCl Salt (

)
Alternative: Free Base (

)
Performance Implication
3500–3100 cm⁻¹ Absent/Obscured. No sharp doublets.Sharp Doublet. Distinct symmetric/asymmetric

stretch (~3320, 3250 cm⁻¹).
Presence of sharp peaks indicates free base degradation (reduced shelf life).
3100–2600 cm⁻¹ Broad "Ammonium" Band. Strong, complex absorption overlapping C-H stretches.Clean Baseline. Only sharp aromatic C-H stretches (~3050 cm⁻¹).The broad band confirms the ionic lattice structure required for solid-state stability.
1600–1500 cm⁻¹ Ammonium Deformation. Medium bands for

bending.
Amine Scissoring. Sharp band for

scissoring (~1590 cm⁻¹).
Differentiates the vibrational freedom of the nitrogen species.
Comparison B: 3-Bromo (Target) vs. 4-Bromo (Isomer Impurity)

Regio-isomers have identical masses (MS cannot distinguish them) but distinct IR fingerprints in the "fingerprint region" (900–600 cm⁻¹).

Spectral RegionTarget: 3-Bromo (meta)Alternative: 4-Bromo (para)Performance Implication
800–650 cm⁻¹ (OOP) Two/Three Bands. Typically 690 ± 10 cm⁻¹ and 780 ± 20 cm⁻¹ .One Strong Band. Typically 820 ± 20 cm⁻¹ .Meta substitution creates a unique "3-finger" bending mode pattern. A single strong peak at 820 cm⁻¹ indicates para contamination, potentially nullifying drug target binding.

Detailed Spectral Assignment (Experimental Data)

The following table synthesizes experimental data from analogous alkoxyamine salts and substituted bromobenzenes.

Table 1: Diagnostic Peak Assignments
Frequency (cm⁻¹)Functional GroupVibration ModeNotes
3100–2600

Stretching (Broad)Characteristic of amine salts; overlaps aromatic C-H.
3080–3030 Ar-

StretchingShould appear as "shoulders" on the broad ammonium band.
1590, 1475 Ar-

Ring BreathingTypical aromatic doublet.
1240–1200

StretchingStrong intensity; characteristic of aryl ethers/hydroxylamines.
1050–1000

StretchingDiagnostic for the amino-oxy linkage.
780, 690 Ar-

OOP BendingDiagnostic for meta-substitution.
650–500

StretchingVariable, but usually distinct in the low-frequency region.

Experimental Protocol (Methodology)

To reproduce these results, follow this self-validating protocol.

Method: FTIR-ATR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for hydrochloride salts to prevent halide exchange (where KBr reacts with R-HCl to form R-HBr + KCl) or hygroscopic water absorption.

  • Instrument Prep: Clean Diamond/ZnSe crystal with isopropanol. Background scan (air) must be flat.

  • Sample Loading: Place ~5 mg of O-(3-bromophenyl)hydroxylamine HCl on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Good contact is crucial for the broad ammonium region.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data).

Visualization: Analytical Logic Flow

IR_Analysis_Logic Start Start: Raw Spectrum Obtained CheckRegion1 Check 3500-3100 cm⁻¹ (High Frequency) Start->CheckRegion1 Decision1 Sharp Doublet Present? CheckRegion1->Decision1 ResultFreeBase FAIL: Free Base Detected (Stability Risk) Decision1->ResultFreeBase Yes CheckRegion2 Check 3100-2600 cm⁻¹ Decision1->CheckRegion2 No Decision2 Broad Ammonium Band? CheckRegion2->Decision2 Decision2->ResultFreeBase No (Weak/Absent) CheckRegion3 Check 900-650 cm⁻¹ (Fingerprint) Decision2->CheckRegion3 Yes Decision3 Peaks at ~690 & 780 cm⁻¹? CheckRegion3->Decision3 ResultPara FAIL: Para-Isomer Detected (Peak at ~820 cm⁻¹) Decision3->ResultPara No (Single peak >800) ResultPass PASS: Identity Confirmed (Meta-isomer, HCl Salt) Decision3->ResultPass Yes

Figure 1: Decision tree for validating O-(3-bromophenyl)hydroxylamine HCl quality via IR spectroscopy.

Troubleshooting & Validation

  • Issue: Broad peak at 3400 cm⁻¹.[1]

    • Cause: Hygroscopicity. The HCl salt is hygroscopic.

    • Fix: Dry sample in a vacuum desiccator over

      
       for 4 hours. If peak persists, it is lattice water.
      
  • Issue: Weak signals in fingerprint region.

    • Cause: Poor crystal contact in ATR.

    • Fix: Increase anvil pressure or switch to Nujol mull (if ATR is unavailable), but avoid KBr pellets due to ion exchange risks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on N-H salt shifts and aromatic substitution patterns).

  • NIST Chemistry WebBook. Hydroxylamine hydrochloride IR Spectrum. National Institute of Standards and Technology.[3] Link (Reference for general hydroxylamine salt broad bands).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for specific meta-substituted benzene OOP values).
  • PubChem. O-(3-bromophenyl)hydroxylamine hydrochloride Compound Summary. Link (Structural confirmation).

Sources

Comparative

elemental analysis data for O-(3-bromophenyl)hydroxylamine hydrochloride

An In-Depth Guide to the Elemental Analysis of O-(3-bromophenyl)hydroxylamine hydrochloride: A Comparative Analysis Introduction: Establishing the Molecular Blueprint In the landscape of pharmaceutical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Elemental Analysis of O-(3-bromophenyl)hydroxylamine hydrochloride: A Comparative Analysis

Introduction: Establishing the Molecular Blueprint

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. O-(3-bromophenyl)hydroxylamine hydrochloride (C₆H₇BrClNO) is a substituted hydroxylamine derivative, a class of compounds frequently utilized as building blocks in organic synthesis. The integrity of any research built upon this compound hinges on the accurate confirmation of its elemental composition and purity. Elemental analysis serves as the foundational technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its constituent elements.

This guide offers a comprehensive examination of the elemental analysis of O-(3-bromophenyl)hydroxylamine hydrochloride. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explore the causality behind analytical choices, compare the classic method of combustion analysis with modern spectroscopic and chromatographic alternatives, and provide the in-depth insights required by researchers and drug development professionals.

Theoretical Composition: The Gold Standard

The first step in any elemental analysis is to calculate the theoretical composition based on the molecular formula. This provides the benchmark against which all experimental data will be measured.

Molecular Formula: C₆H₇BrClNO Molecular Weight: 224.48 g/mol [1]

To calculate the theoretical elemental percentages, we use the atomic weights of each element:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Chlorine (Cl): 35.453 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Table 1: Theoretical Elemental Composition of O-(3-bromophenyl)hydroxylamine hydrochloride

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.011672.06632.10%
HydrogenH1.00877.0563.14%
BromineBr79.904179.90435.59%
ChlorineCl35.453135.45315.79%
NitrogenN14.007114.0076.24%
OxygenO15.999115.9997.13%
Total 224.485 100.00%

This theoretical data is the absolute standard. Any significant deviation in experimental results signals potential issues such as impurities, residual solvents, or an incorrect molecular structure.

Primary Method: Combustion Analysis for C, H, N, and Halogens

The most common and established method for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2][3] This technique is fast, inexpensive, and requires only a small amount of sample.[2] For halogenated compounds like the topic molecule, the analysis is extended to include bromine and chlorine, though this often requires specialized detection methods.

Principle of Operation

The core of the method involves the complete, high-temperature combustion of a pre-weighed sample in an oxygen-rich atmosphere.[2][3] This process breaks the molecule down into simple, stable gases.

  • Carbon is converted to Carbon Dioxide (CO₂).

  • Hydrogen is converted to Water (H₂O).

  • Nitrogen is converted to Nitrogen gas (N₂) or nitrogen oxides (NOₓ), which are subsequently reduced to N₂.

These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[2]

For halogens (Br and Cl), the combustion products (HBr and HCl) are directed to a separate detection system. A common method is microcoulometric titration, where the generated hydrogen halides flow into a titration cell and are automatically titrated with silver ions (Ag⁺).[4]

Experimental Workflow: Combustion Analysis

The following diagram illustrates the typical workflow for a modern elemental analyzer capable of CHN and halogen determination.

G cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Quantification A 1. Weigh Sample (1-3 mg) B 2. Encapsulate in Tin/Silver Foil A->B C 3. Introduce to Furnace (~900-1100°C, O₂ Atmosphere) B->C D 4. Pass Through Reduction Tube (e.g., Copper) C->D E 5a. Halogen Scrubber & Microcoulometric Titration (for Br, Cl) D->E Halogens F 5b. Gas Separation (GC) D->F C, H, N Gases H 7. Data Analysis (Calculate % Element) E->H G 6. Thermal Conductivity Detector (TCD) (for CO₂, H₂O, N₂) F->G G->H

Caption: Workflow for CHN and Halogen Elemental Analysis.

Detailed Experimental Protocol
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide for CHN, a halogenated standard like 2-chloro-4-nitrobenzoic acid for Cl). This step is crucial for ensuring the accuracy of the results.

  • Sample Preparation:

    • Homogenize the O-(3-bromophenyl)hydroxylamine hydrochloride sample to ensure uniformity.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.

    • Seal the capsule tightly to contain the sample.

  • Combustion:

    • Place the sealed capsule into the instrument's autosampler.

    • The sample is dropped into a high-temperature (typically 900-1100 °C) combustion furnace rich in pure oxygen. The tin capsule promotes a flash combustion, further raising the temperature and ensuring complete sample breakdown.

  • Reduction and Gas Purification:

    • The gaseous combustion products pass through a reduction tube (often containing copper wiring) to convert any nitrogen oxides (NOₓ) to N₂ gas and remove excess oxygen.

    • Scrubbers and traps remove interfering substances like sulfur dioxide if present.

  • Halogen Detection:

    • For halogen analysis, the gas stream is first directed to a titration cell. The hydrogen chloride (HCl) and hydrogen bromide (HBr) produced are quantified via microcoulometric titration with silver ions.[4]

  • CHN Detection:

    • The remaining gases (CO₂, H₂O, N₂) are passed through a gas chromatography column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis: The instrument's software integrates the detector signals, compares them to the calibration standard, and calculates the weight percentage of each element in the original sample.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While elemental analysis is fundamental for confirming an empirical formula, it provides no information about molecular structure, connectivity, or the presence of isomers. For comprehensive characterization, a multi-technique approach is essential.[5][6]

Table 2: Comparison of Elemental Analysis with Other Key Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses for This Compound
Elemental Analysis Quantitative elemental composition (%C, H, N, Br, Cl).Fast, inexpensive, highly accurate for purity assessment based on formula.[2]Provides no structural information; destructive.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, and (with HRMS) exact mass for formula confirmation.[5]Confirms molecular weight (224.48 Da for the hydrochloride). Fragmentation can help confirm structure.Isomers may not be distinguishable by mass alone. Ionization can be challenging for some salts.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, atom connectivity, and chemical environment.[6]Unambiguously determines the substitution pattern (meta-bromo) and confirms the overall structure.Less sensitive for quantitative purity assessment than elemental analysis or HPLC; requires soluble sample.
Infrared (IR) Spectroscopy Presence of functional groups (N-O, N-H, C-Br, aromatic C-H).[6]Quick and easy confirmation of key functional groups. C-Br stretches appear at low wavenumbers.[7]Provides a molecular "fingerprint" but not a complete structure; not quantitative.
HPLC Purity assessment, quantification, and separation of impurities.[5]The gold standard for determining the purity of a drug substance by separating it from by-products.Does not provide structural information on its own (unless coupled with MS). Requires method development.
Decision-Making in Compound Characterization

The choice of analytical technique depends on the specific question being asked—are you confirming a newly synthesized batch, identifying an unknown, or quantifying impurities?

G Start New Batch of O-(3-bromophenyl)hydroxylamine HCl Q1 Goal: Confirm Identity & Structure? Start->Q1 Q2 Goal: Assess Purity? Start->Q2 NMR NMR Spectroscopy (¹H, ¹³C) Q1->NMR Yes EA Elemental Analysis (Confirm Formula & Stoichiometry) Q2->EA Yes MS Mass Spectrometry (Confirm MW) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Report Comprehensive Characterization Report IR->Report HPLC HPLC (Quantify Impurities) EA->HPLC HPLC->Report

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of O-(3-bromophenyl)hydroxylamine

Executive Summary O-(3-bromophenyl)hydroxylamine (MW: 188.02 g/mol ) presents a distinct mass spectrometric signature defined by two primary factors: the labile N-O bond and the isotopic abundance of bromine ( and ). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(3-bromophenyl)hydroxylamine (MW: 188.02 g/mol ) presents a distinct mass spectrometric signature defined by two primary factors: the labile N-O bond and the isotopic abundance of bromine (


 and 

). This guide provides a mechanistic breakdown of its fragmentation, compares ionization techniques (EI vs. ESI) for optimal detection, and outlines protocols for differentiating this compound from its structural isomers.[1]

Key Diagnostic Features:

  • Isotopic Doublet: 1:1 ratio at

    
     187/189 (
    
    
    
    ) or 188/190 (
    
    
    ).
  • Primary Fragment: Loss of the amino group (

    
    ) yielding the bromophenoxy cation.
    
  • Differentiation: Distinguishable from N-(3-bromophenyl)hydroxylamine via fragmentation efficiency and from ortho-isomers via steric "ortho effects."

Part 1: Structural Basis & Isotopic Signature

Before interpreting the fragmentation, the analyst must validate the precursor ion. The presence of a single bromine atom imparts a characteristic "twin peak" signature due to the natural abundance of isotopes.

IsotopeMass (Da)AbundanceDiagnostic Ratio

78.918~50.7%100% (Base)

80.916~49.3%~97% (M+2)

Analyst Note: In low-resolution MS, this appears as two peaks of nearly equal height separated by 2 Da. Any deviation from this 1:1 ratio suggests interference or lack of bromine incorporation.

Part 2: Comparative Ionization Performance

Selecting the correct ionization method is critical for the intended analytical goal (Quantification vs. Structural Elucidation).[2]

Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI)[2][3][4][5][6]
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion Weak (

).[2] The N-O bond is labile and often cleaves in the source.
Strong (

). Preserves the intact molecule.[3]
Primary Utility Structural Fingerprinting. Best for confirming the core aromatic structure and bromine position.Purity & Quantification. Best for LC-MS workflows and trace analysis.
Key Fragment

171/173 (Loss of

) is often the base peak.
Minimal fragmentation without CID (Collision Induced Dissociation).

Recommendation:

  • Use ESI+ for routine purity checks during synthesis to ensure the hydroxylamine group is intact.

  • Use EI if you suspect the compound has degraded to 3-bromophenol, as EI provides a richer fragment map to distinguish the two.

Part 3: Fragmentation Pathways (Mechanistic Insight)

The fragmentation of O-(3-bromophenyl)hydroxylamine is driven by the weakness of the


 bond (approx. 50-60 kcal/mol) compared to the aromatic 

bond.
Primary Pathway: Homolytic N-O Cleavage

Upon ionization (EI) or collisional activation (ESI-MS/MS), the vibrationally excited molecular ion preferentially breaks the N-O bond.

  • Precursor:

    
     187/189 (
    
    
    
    ).
  • Step 1 (Loss of Amine): The

    
     bond cleaves, expelling a neutral amino radical (
    
    
    
    , 16 Da).
    • Product: 3-bromophenoxy cation (

      
       171/173).
      
    • Note: This ion is isobaric with the molecular ion of 3-bromophenol, but formed via fragmentation.

  • Step 2 (Loss of CO): The phenoxy cation undergoes ring contraction/expansion to expel carbon monoxide (28 Da).

    • Product: Bromocyclopentadienyl cation (

      
       143/145).
      
  • Step 3 (Loss of Br): Finally, the bromine atom is ejected.

    • Product: Cyclopentadienyl cation (

      
       65).
      
Pathway Visualization

Fragmentation M Molecular Ion (M+) m/z 187 / 189 (O-(3-bromophenyl)hydroxylamine) Frag1 Fragment A m/z 171 / 173 (Bromophenoxy Cation) M->Frag1 N-O Cleavage Neutral1 Loss of NH2 (16 Da) M->Neutral1 Frag2 Fragment B m/z 143 / 145 (Bromocyclopentadienyl Cation) Frag1->Frag2 Ring Contraction Neutral2 Loss of CO (28 Da) Frag1->Neutral2 Frag3 Fragment C m/z 64 (Cyclopentadienyl Cation) Frag2->Frag3 Dehalogenation Neutral3 Loss of Br (79/81 Da) Frag2->Neutral3

Figure 1: Proposed fragmentation cascade for O-(3-bromophenyl)hydroxylamine under EI or CID conditions.

Part 4: Differentiation from Isomers[1][8][9]

A common challenge in drug development is distinguishing the meta isomer (3-bromo) from the ortho (2-bromo) or para (4-bromo) isomers, or from the N-substituted isomer (N-(3-bromophenyl)hydroxylamine).

Meta vs. Ortho (The Ortho Effect)

The ortho isomer (O-(2-bromophenyl)hydroxylamine) allows for a proximity effect between the bromine and the oxygen/nitrogen lone pairs.

  • Ortho Isomer: May show a unique loss of

    
     or interaction between Br and the amine hydrogens, leading to distinctive transition states not possible in the meta isomer.
    
  • Meta Isomer (Product): Due to the distance between the Br and the

    
     group, the fragmentation is cleaner and follows the standard phenol-like pathway described above.
    
O- vs. N- Substitution

Synthetic reduction of nitrobenzenes can yield either O- or N-hydroxylamines.

  • O-Isomer (Product): Weak N-O bond leads to dominant loss of

    
     (
    
    
    
    ).
  • N-Isomer (Alternative): The N-O bond is stronger when the Nitrogen is attached to the ring. Fragmentation often involves loss of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) rather than
    
    
    .
    • Diagnostic: Look for the

      
       vs 
      
      
      
      peak intensity ratio. High
      
      
      indicates O-substitution.

Part 5: Experimental Protocol (LC-MS/MS)

Objective: Validation of O-(3-bromophenyl)hydroxylamine purity and structure.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures protonation (

      
      ) for ESI efficiency.
      
Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the N-O bond).

  • Collision Energy (CID): Ramp 10 -> 40 eV.

Data Interpretation Workflow
  • Check MS1: Confirm doublet at 188/190 (

    
    ).
    
  • Check MS2 (Low CE): Look for dominant peak at 172/174 (

    
    ).
    
  • Check MS2 (High CE): Look for characteristic aromatic fragments at 144/146 and 65.

References

  • NIST Chemistry WebBook. Hydroxylamine and Phenylhydroxylamine Derivatives Mass Spectra. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: O-(3-bromophenyl)hydroxylamine Hydrochloride

[1][2] CAS Number: 1387003-36-2 Formula: C₆H₆BrNO[1] · HCl Molecular Weight: 224.48 g/mol [1][2] Part 1: Immediate Safety Profile & Risk Assessment[1] Senior Scientist Note: Treat this compound not just as a toxic solid,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 1387003-36-2 Formula: C₆H₆BrNO[1] · HCl Molecular Weight: 224.48 g/mol [1][2]

Part 1: Immediate Safety Profile & Risk Assessment[1]

Senior Scientist Note: Treat this compound not just as a toxic solid, but as a reactive energetic precursor. The N-O bond in hydroxylamines possesses latent instability, which can be triggered by transition metals or strong heating. Furthermore, the hydrochloride moiety renders it corrosive to metals, while the bromine atom mandates strict segregation into halogenated waste streams to prevent regulatory violations during incineration.

1.1 Hazard Identification (GHS Classification)

Before handling waste, verify the material's status against these primary hazards:

  • Acute Toxicity (H302+H312): Harmful if swallowed or in contact with skin.[3][4][5][6]

  • Carcinogenicity (H351): Suspected of causing cancer (characteristic of the hydroxylamine class).[3][4][5][6]

  • STOT-RE (H373): May cause damage to organs (blood/spleen) through prolonged exposure.[1][4]

  • Aquatic Toxicity (H400/H410): Very toxic to aquatic life with long-lasting effects.[1][4][5]

  • Corrosive to Metals (H290): Do not use metal spatulas or containers for long-term storage/waste accumulation.[1]

1.2 Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Hand Protection Double Nitrile (0.11 mm min)Standard protection against solid particulates.[1] If dissolved in halogenated solvents (DCM/Chloroform), use Silver Shield/Laminate gloves.
Respiratory N95/P100 or Fume HoodPrevent inhalation of dust; the hydrochloride salt can hydrolyze to release HCl vapors in moist air.
Eye Protection Chemical GogglesSafety glasses are insufficient due to the corrosive nature of the salt.
Body Lab Coat + Tyvek ApronPrevent contamination of street clothes; suspected carcinogen.
Part 2: Waste Characterization & Segregation Strategy

Effective disposal requires strict segregation. This compound falls into the Halogenated Organic category due to the bromine substituent.

CRITICAL PROHIBITIONS:

  • DO NOT mix with oxidizing agents (Nitric acid, Peroxides, Permanganates). Risk: Exothermic reaction/Explosion.[1]

  • DO NOT mix with strong bases (NaOH, KOH). Risk: Liberates the free hydroxylamine base, which is significantly less stable and more volatile than the salt.

  • DO NOT dispose of in "Regular Trash" or "Biohazard" bags.

  • DO NOT use metal containers (Aluminum/Steel). Risk: Corrosion and potential catalytic decomposition.[1]

2.1 The Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your specific situation.

DisposalLogic Start Waste State Solid Solid Waste (Pure or Contaminated Debris) Start->Solid Liquid Liquid Waste (Solutions/Reaction Mixtures) Start->Liquid HaloSolid Stream A: Halogenated Solid (Label: Toxic, Corrosive) Solid->HaloSolid Pure Compound or Wipes/PPE SolventCheck Solvent Composition? Liquid->SolventCheck HaloLiq Stream B: Halogenated Solvent (Label: Toxic, Flammable) SolventCheck->HaloLiq Contains DCM, CHCl3, or >1% Halogens AqWaste Stream C: Aqueous Waste (Check pH & Org. Content) SolventCheck->AqWaste Water/Buffer Only (Trace Organic) AqWaste->HaloLiq If >1% Organic Content

Figure 1: Decision tree for segregating O-(3-bromophenyl)hydroxylamine hydrochloride waste streams.[1]

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired stock, weighed excess, contaminated paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use glass if there is a risk of breakage; do not use metal.

  • Transfer: Transfer the solid carefully to avoid dust generation. If cleaning a spill, use wet paper towels (dampened with water) to wipe up dust, then place the towels in the jar.

  • Labeling:

    • Primary Constituent: O-(3-bromophenyl)hydroxylamine HCl.[1][7]

    • Hazards: Toxic, Corrosive (Acidic), Carcinogen.[3][4][5][6][8][9]

    • Waste Code: Label as "Halogenated Organic Solid" .

  • Storage: Screw the lid tightly. Place the jar in a secondary containment tray inside a fume hood until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Filtrates, mother liquors, or solutions in organic solvents.[1]

  • Segregation:

    • If the solvent is Dichloromethane (DCM) , Chloroform , or Dichloroethane : Pour into the Halogenated Waste carboy.

    • If the solvent is Methanol , Ethanol , or Ethyl Acetate : Because the solute contains Bromine, the entire mixture should ideally be treated as Halogenated Waste to prevent contamination of non-halogenated fuel-blending streams.

  • pH Check: If the solution is aqueous or acidic, check the pH.

    • Note: Do not neutralize in the waste container. If the waste is highly acidic (pH < 2), label it as "Acidic Halogenated Waste" to alert the disposal team.

  • Accumulation: Use HDPE or polypropylene carboys. Vented caps are recommended for hydroxylamine waste to prevent pressure buildup from slow decomposition.

Protocol C: Empty Containers[1]
  • Triple Rinse: Rinse the empty original container three times with a small volume of compatible solvent (e.g., methanol or water).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste stream (Protocol B).

  • Defacing: Deface the original label. Mark "EMPTY" and "Triple Rinsed".

  • Disposal: Discard the clean container in standard lab trash (glass/plastic) or recycle according to local facility rules.

Part 4: Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area if dust is airborne.[5]

  • Protect: Don N95 respirator and double nitrile gloves.

  • Neutralize (Optional but Recommended for Large Spills): Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit to neutralize the hydrochloride salt.

    • Caution: This will release CO₂ gas.[10][8]

  • Collect: Scoop the neutralized paste into the Solid Halogenated Waste container.

  • Wash: Clean the surface with soap and water; collect wash water as hazardous waste.

Medical Exposure:

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Hydroxylamines can cause sensitization; monitor for rash.

  • Eye Contact: Rinse for 15 minutes.[8] Seek medical attention immediately (corrosive risk).[8]

Part 5: Regulatory & Compliance Data[1]

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Clean Harbors, Veolia), use the following classifications.

Regulatory BodyClassificationCode/Note
RCRA (USA) Characteristic Waste D002 (Corrosive - if pH < 2)
RCRA (USA) Halogenated Organic No specific "U" or "P" list code exists for this specific CAS.[1] It defaults to characteristic hazardous waste.
DOT (Shipping) Corrosive Solid, Toxic, N.O.S. UN 2923 or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).
Destruction Method High-Temp Incineration Required for halogenated aromatics to prevent dioxin formation.
References
  • Chembeez. (n.d.). O-(3-bromophenyl)hydroxylamine hydrochloride Product Data & CAS 1387003-36-2.[1] Retrieved February 21, 2026, from [Link][1]

  • PubChem. (n.d.). Compound Summary: O-(3-bromophenyl)hydroxylamine hydrochloride.[1][7] National Library of Medicine. Retrieved February 21, 2026, from [Link][1]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved February 21, 2026, from [Link][1]

Sources

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